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  • Product: Bufotenine monooxalate
  • CAS: 2963-79-3

Core Science & Biosynthesis

Foundational

bufotenine monooxalate chemical structure and physical properties

An In-depth Technical Guide to Bufotenine Monooxalate: Chemical Structure and Physical Properties Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Bufotenine Monooxalate: Chemical Structure and Physical Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure and physical properties of bufotenine monooxalate (3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;oxalic acid). As the monooxalate salt of the naturally occurring tryptamine bufotenine (5-HO-DMT), this compound is of significant interest in neuropharmacological and forensic research. The conversion of the parent compound, bufotenine, into its salt form enhances its stability and aqueous solubility, facilitating easier handling and analysis in a laboratory setting. This document delineates the compound's structural identifiers, key physicochemical properties, and established analytical methodologies for its characterization. The protocols described herein are grounded in standard forensic and chemical analysis practices, providing a self-validating framework for researchers. By synthesizing data from authoritative chemical databases and peer-reviewed literature, this guide serves as an essential reference for professionals working with this controlled substance.

Introduction to Bufotenine and its Monooxalate Salt

Bufotenine (5-hydroxy-N,N-dimethyltryptamine) is an indole alkaloid with a chemical structure closely related to the neurotransmitter serotonin (5-hydroxytryptamine).[1] It is found in various natural sources, including certain plants, mushrooms, and the skin glands of Bufo toads.[2][3] Its potent, non-selective agonist activity at serotonin receptors, particularly the 5-HT2A receptor, underlies its psychoactive effects and makes it a subject of intense study in neuroscience.[2][4]

In its freebase form, bufotenine has limited water solubility.[5] For research, analytical, and pharmaceutical development purposes, it is often converted into a salt. The monooxalate salt is formed by reacting bufotenine with one equivalent of oxalic acid. This process protonates the basic dimethylamino group of the bufotenine molecule, forming an ionic salt that exhibits significantly improved solubility in aqueous and polar solvents, which is a critical attribute for preparing analytical standards and conducting biological assays.[3][5]

Chemical Structure and Identification

The unambiguous identification of bufotenine monooxalate relies on its unique molecular structure and associated chemical identifiers.

Molecular and Structural Formula

Bufotenine monooxalate is an acid-base salt consisting of the protonated bufotenine cation and the hydrogen oxalate anion.

  • IUPAC Name: 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;oxalic acid.[6]

  • Combined Molecular Formula: C₁₄H₁₈N₂O₅.[6]

  • Component Molecular Formulas: C₁₂H₁₆N₂O (Bufotenine) · C₂H₂O₄ (Oxalic Acid).[7][8]

The structure features an indole core with a hydroxyl group at the 5-position and a dimethylaminoethyl side chain at the 3-position. The oxalic acid forms an ionic bond with the tertiary amine.

Caption: Ionic association of Bufotenine and Oxalic Acid.

Key Chemical Identifiers

For accurate documentation and database retrieval, the following identifiers are critical.

IdentifierValueSource(s)
CAS Registry Number 2963-79-3[6]
Molecular Weight 294.3 g/mol [6][7][9]
Canonical SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O[6][9]
InChI InChI=1S/C12H16N2O.C2H2O4/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;3-1(4)2(5)6/h3-4,7-8,13,15H,5-6H2,1-2H3;(H,3,4)(H,5,6)[6][7][9]
InChIKey DYESHNNFAFXIKV-UHFFFAOYSA-N[6][7][9]

Physicochemical Properties

The physical properties of bufotenine monooxalate dictate its handling, storage, and application in experimental design.

Summary of Physical Properties

The following table consolidates the key physicochemical data for bufotenine monooxalate.

PropertyDescriptionSource(s)
Appearance Light tan solid; Pink needles; Lavender to brown powder (oxalate hydrate).[5][10]
Melting Point 93-96°C (anhydrous); 97-99°C (oxalate hydrate).[3][5]
Water Solubility Soluble to Very Soluble.[3][5]
Methanol Solubility Freely Soluble.[3][5]
Chloroform Solubility Slightly Soluble.[3][5]
Acetone Solubility Very Slightly to Slightly Soluble.[3][5]
Ether Solubility Insoluble.[3][5]
Hexane Solubility Insoluble.[3][5]
Causality Behind Properties
  • Appearance: The observed color variations can be attributed to minor impurities or differences in crystalline structure (polymorphism), which is common for complex organic salts. The pinkish hue may suggest slight oxidation over time.

  • Melting Point: The relatively sharp melting point range indicates a good degree of purity. The presence of a water molecule in the hydrate form disrupts the crystal lattice differently, resulting in a slightly higher melting point compared to the anhydrous form.[3]

  • Solubility Profile: The high solubility in water and methanol is a direct result of the ionic character of the salt and the polar nature of the bufotenine molecule's hydroxyl and indole groups. Its poor solubility in non-polar solvents like ether and hexane is expected for a salt. The slight solubility in chloroform is a useful property that can be exploited for purification, as it allows for separation from chloroform-insoluble materials.[3][5][10]

Methodologies for Characterization and Analysis

A multi-tiered analytical approach is required for the unequivocal identification and quantification of bufotenine. The following protocols are adapted from validated forensic laboratory methods.[3]

workflow Sample Sample Receipt ColorTest Presumptive Color Test (e.g., Van Urk's) Sample->ColorTest Screening TLC Separation by TLC ColorTest->TLC Indicates Tryptamine GCMS Confirmatory GC/MS Analysis TLC->GCMS Confirmatory ID Report Final Report GCMS->Report Quantification & ID

Caption: Standard analytical workflow for bufotenine identification.

Protocol: Thin-Layer Chromatography (TLC)

TLC serves as a rapid and effective screening technique for separating bufotenine from other tryptamines and sample matrix components.

  • Objective: To qualitatively identify bufotenine based on its retention factor (Rf) and reaction with a visualizing agent.

  • Methodology:

    • Plate: Use a standard silica gel 60 TLC plate.[11]

    • Sample Preparation: Dissolve the sample in a minimal amount of methanol.

    • Spotting: Apply a small spot of the sample solution and a bufotenine monooxalate standard to the baseline of the plate.

    • Development: Place the plate in a developing tank containing a saturated atmosphere of a suitable mobile phase (e.g., Chloroform:Methanol mixtures).

    • Visualization: After development, dry the plate and spray with Van Urk's reagent.

  • Expected Result: Bufotenine produces a characteristic violet to dark purple color, and its Rf value should match that of the standard.[3]

  • Causality: The separation is based on the differential partitioning of the analyte between the polar stationary phase (silica) and the mobile phase. Van Urk's reagent is an acid-catalyzed reagent that reacts specifically with the indole nucleus of tryptamines to produce a colored chromophore.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive structural confirmation and is the gold standard for forensic identification.

  • Objective: To separate bufotenine from other compounds and confirm its molecular weight and fragmentation pattern.

  • Methodology:

    • Sample Preparation: Dissolve the sample in a 4:1 chloroform:methanol solution and filter.[3] Derivatization with an agent like acetic anhydride may be used to improve chromatographic behavior, though it alters the mass spectrum.[11]

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A 5% phenyl/95% methyl silicone capillary column is standard.[3]

    • Carrier Gas: Hydrogen or Helium.

    • Temperature Program: An initial oven temperature of 165°C, ramped to 280°C.[3]

    • Analysis: The retention time of the analyte peak is compared to a known standard. The mass spectrum is compared to a reference library spectrum for bufotenine (characteristic ions at m/z 58, 204, 146).

  • Causality: The GC separates compounds based on their volatility and interaction with the column's stationary phase. The MS detector fragments the eluted molecules in a predictable way, producing a "fingerprint" mass spectrum that is unique to the compound's structure. While bufotenine and its isomer psilocin can have very similar mass spectra, they can be distinguished by their different retention times.[11]

Handling, Storage, and Safety

As a potent psychoactive substance and a controlled chemical, proper handling is paramount.

  • Safety: Bufotenine monooxalate is classified as toxic if swallowed (Acute Tox. 3).[6][12] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn. Avoid inhalation of the powder or contact with skin.

  • Storage: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture and light. Due to its legal status, it must be kept in a secure, DEA-licensed location with strict inventory control.

Conclusion

Bufotenine monooxalate is a critical reference material for the study of 5-HO-DMT. Its enhanced solubility and stability relative to the freebase make it the preferred form for analytical and biological applications. This guide has detailed its fundamental chemical structure, core physicochemical properties, and the validated chromatographic methods used for its identification. The provided protocols and data tables offer researchers a solid foundation for incorporating this compound into their experimental workflows with scientific integrity and safety.

References

  • HerbPedia. (2015). Bufotenine. HerbPedia - Wikidot.
  • precisionFDA. (n.d.).
  • ChemicalBook. (n.d.). Bufotenine CAS#: 487-93-4. ChemicalBook.
  • PubChem. (n.d.). Bufotenine monooxalate.
  • Psychedelic Science Review. (n.d.). Bufotenin. Psychedelic Science Review.
  • Global Substance Registration System (GSRS). (n.d.).
  • Wikipedia. (2024). Bufotenin. Wikipedia.
  • Sigma-Aldrich. (1996).
  • Inxight Drugs. (n.d.). BUFOTENINE.
  • SWGDRUG. (2005). Monograph: BUFOTENINE. SWGDRUG.org.
  • CAS Common Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • LGC Standards. (n.d.). Product Page: Bufotenine.oxalate.
  • Zhang, G., et al. (2024). Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. PMC.
  • MAPS. (1993). Monograph: BUFOTENINE. Psychedelic Bibliography.

Sources

Exploratory

A Technical Guide to the 5-HT Receptor Binding Affinity Profile of Bufotenine Monooxalate

Abstract Bufotenine (5-hydroxy-N,N-dimethyltryptamine or 5-HO-DMT), a naturally occurring tryptamine alkaloid, has a rich history of entheogenic use and is a subject of significant neuropharmacological interest.[1] As an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Bufotenine (5-hydroxy-N,N-dimethyltryptamine or 5-HO-DMT), a naturally occurring tryptamine alkaloid, has a rich history of entheogenic use and is a subject of significant neuropharmacological interest.[1] As an N-methylated analog of the neurotransmitter serotonin and a positional isomer of psilocin, its structural characteristics suggest a potent interaction with serotonergic systems.[2] This technical guide provides an in-depth analysis of the binding affinity profile of bufotenine for the serotonin (5-HT) receptor family. We will delve into its quantitative pharmacodynamics, the experimental methodologies used to determine receptor affinity, and the downstream signaling cascades initiated upon binding. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of bufotenine's molecular interactions within the central and peripheral nervous systems.

Introduction to Bufotenine's Serotonergic Pharmacology

Bufotenine is a non-selective serotonin receptor agonist, demonstrating significant affinity across multiple 5-HT receptor subtypes.[1] Its polypharmacological nature is central to its complex and varied physiological and psychoactive effects. The compound interacts potently with G-protein coupled receptors (GPCRs) such as the 5-HT1A and 5-HT2A subtypes, as well as the distinct ligand-gated ion channel, the 5-HT3 receptor.[1][2] This broad-spectrum activity distinguishes it from more selective ligands and necessitates a detailed characterization of its binding profile to understand its mechanism of action. While this guide refers to bufotenine monooxalate, it is the dissociated bufotenine molecule that engages with the receptor active site in aqueous physiological environments.

Quantitative 5-HT Receptor Binding Profile

The affinity of a ligand for a receptor is typically quantified by its equilibrium dissociation constant (Kd) or its inhibitory constant (Ki), with lower values indicating higher binding affinity. Functional potency is often expressed as the half-maximal effective concentration (EC50). The following table summarizes the reported binding affinities and potencies for bufotenine at key 5-HT receptor subtypes. It is crucial to note that variations in reported values can arise from different experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

Receptor SubtypeBinding/Potency ParameterValue (nM)Reference
5-HT1A Ki4.9[1]
EC5013[1]
EC50100[3]
5-HT2A EC503.49[1]
EC501000[3]
5-HT2C Potent Agonist ActivityNot Quantified[2]
5-HT3 High Affinity (Agonist)Not Quantified[1]
5-HT1B Potent Agonist ActivityNot Quantified[2]

Note: Ki (inhibitory constant) and EC50 (half-maximal effective concentration) are measures of affinity and potency, respectively. A lower value indicates a stronger interaction.

Experimental Determination of Binding Affinity: The Radioligand Binding Assay

3.1. Rationale and Causality

To quantitatively determine the binding affinity of a test compound like bufotenine, the radioligand binding assay is the established gold standard.[4][5] This technique provides a direct measure of the interaction between a ligand and its receptor. The core principle is competitive displacement: a radiolabeled ligand with known high affinity for a specific receptor is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of an unlabeled competitor compound (bufotenine).[4] The amount of radioligand that remains bound to the receptor is inversely proportional to the affinity and concentration of the competitor.[4] By measuring this displacement, we can calculate the competitor's IC50 (the concentration that displaces 50% of the radioligand), which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation. This Ki value represents the fundamental binding affinity of the compound for the receptor.

3.2. Step-by-Step Experimental Protocol

The following is a generalized, self-validating protocol for determining the binding affinity of bufotenine monooxalate at a specific 5-HT receptor subtype, for instance, the 5-HT2A receptor.

  • Receptor Membrane Preparation:

    • Source: Utilize a stable cell line (e.g., HEK-293 or CHO-K1) recombinantly expressing the human 5-HT2A receptor or use homogenized tissue from a brain region known for high receptor density (e.g., prefrontal cortex).[6][7]

    • Procedure: Cells or tissue are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer to a specific protein concentration, determined via a protein assay like the Pierce® BCA assay.[7]

  • Competitive Binding Assay Setup:

    • Plate Format: The assay is performed in a 96-well plate format for high-throughput analysis.[7]

    • Reagents (per well):

      • Receptor Membranes: A specific amount of membrane protein (e.g., 10-20 µg).[7]

      • Radioligand: A single concentration of a high-affinity 5-HT2A antagonist radioligand (e.g., [3H]-Ketanserin) near its Kd value.

      • Competitor (Bufotenine Monooxalate): A range of concentrations, typically spanning several orders of magnitude (e.g., 0.1 nM to 10 µM), to generate a complete competition curve.

      • Controls:

        • Total Binding: Radioligand + Membranes (no competitor).

        • Non-Specific Binding (NSB): Radioligand + Membranes + a saturating concentration of a known, unlabeled 5-HT2A ligand (e.g., 10 µM ketanserin) to define background binding.[7]

    • Assay Buffer: A buffered solution (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) is used to bring each well to a final volume.[7]

  • Incubation:

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) with gentle agitation to allow the binding reaction to reach equilibrium.[7]

  • Termination and Filtration:

    • The incubation is rapidly terminated by vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[7] This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Quantification of Bound Radioactivity:

    • The filters are dried, and a scintillation cocktail is added.[7]

    • The radioactivity on each filter is then measured using a scintillation counter, which detects the beta emissions from the tritium (3H) label.[6] The output is typically in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the bufotenine concentration.

    • Determine IC50 and Ki: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[7] The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.3. Workflow Visualization

Radioligand_Binding_Workflow cluster_prep Preparation cluster_reaction Reaction & Separation cluster_analysis Quantification & Analysis Membrane 1. Receptor Membrane Preparation Reagents 2. Assay Plate Setup (Membranes, Radioligand, Bufotenine Concentrations) Membrane->Reagents Incubate 3. Incubation (Reach Equilibrium) Reagents->Incubate Filter 4. Vacuum Filtration (Separate Bound/Unbound) Incubate->Filter ScintCount 5. Scintillation Counting (Measure Radioactivity) Filter->ScintCount DataAnalysis 6. Data Analysis (Calculate IC50 -> Ki) ScintCount->DataAnalysis G_i_Pathway Bufotenine Bufotenine Receptor 5-HT1A Receptor Bufotenine->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP Levels AdenylylCyclase->cAMP Decreases Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Causes

Caption: Bufotenine-activated 5-HT1A Gi/o signaling pathway.

4.2. 5-HT2A Receptor Signaling (Gq/11-Coupled)

The 5-HT2A receptor is the primary target responsible for the characteristic psychedelic effects of classic hallucinogens. [8][9]It couples to the Gq/11 protein.

  • Mechanism: Ligand binding activates Gq, whose Gαq subunit activates the enzyme phospholipase C (PLC). [10]PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which phosphorylates numerous downstream target proteins, altering neuronal excitability and gene expression.

  • Functional Outcome: This signaling cascade is directly linked to the psychedelic effects observed with compounds like bufotenine. [9]

G_q_Pathway Bufotenine Bufotenine Receptor 5-HT2A Receptor Bufotenine->Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Cellular_Effects Downstream Cellular Effects PKC->Cellular_Effects Phosphorylates

Caption: Bufotenine-activated 5-HT2A Gq/11 signaling pathway.

4.3. 5-HT3 Receptor Signaling (Ligand-Gated Ion Channel)

Uniquely among serotonin receptors, the 5-HT3 receptor is a non-selective cation channel. [4]Bufotenine's high affinity for this receptor is noteworthy and contributes to its peripheral effects. [1]* Mechanism: As a ligand-gated ion channel, the binding of an agonist like bufotenine directly causes a conformational change in the receptor, opening an integral channel pore. [4]This allows for the rapid influx of cations, primarily Na+ and Ca2+, into the neuron.

  • Functional Outcome: The influx of positive ions leads to a rapid and transient membrane depolarization, triggering an excitatory postsynaptic potential. Activation of 5-HT3 receptors, particularly in the periphery and brainstem, is strongly associated with the induction of nausea and vomiting. [1]

Ion_Channel_Pathway Bufotenine Bufotenine Receptor 5-HT3 Receptor (Ion Channel) Bufotenine->Receptor Binds to Channel_Opening Channel Opens Receptor->Channel_Opening Causes Ion_Influx Na+ / Ca2+ Influx Channel_Opening->Ion_Influx Allows Depolarization Neuronal Depolarization Ion_Influx->Depolarization Leads to

Sources

Foundational

Neuropharmacology of Bufotenine Monooxalate: Mechanisms, Receptor Dynamics, and Experimental Workflows in the Mammalian Brain

The Chemical Rationale: Why Bufotenine Monooxalate? In neuropharmacological drug development, the physical chemistry of a compound dictates the integrity of downstream in vivo and in vitro assays.

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Rationale: Why Bufotenine Monooxalate?

In neuropharmacological drug development, the physical chemistry of a compound dictates the integrity of downstream in vivo and in vitro assays. Bufotenine (5-hydroxy-N,N-dimethyltryptamine or 5-HO-DMT) is a potent serotonergic tryptamine[1]. However, in its freebase form, the indole ring is highly susceptible to oxidative degradation, and the molecule exhibits poor aqueous solubility.

To achieve reproducible pharmacokinetic profiles, we utilize the monooxalate salt of bufotenine. Converting the freebase to a monooxalate salt dramatically enhances its solubility in standard physiological vehicles (e.g., 0.9% sterile saline) and provides oxidative stability. This choice establishes a self-validating experimental baseline : by ensuring complete dissolution, we guarantee that the molarity of the administered dose precisely matches the bioavailable fraction. Any subsequent behavioral or structural variance observed in the mammalian brain can therefore be attributed strictly to receptor dynamics, effectively eliminating vehicle precipitation as a confounding variable.

Molecular Target Landscape and Receptor Dynamics

Bufotenine monooxalate acts as a potent, non-selective serotonin receptor agonist and a specific serotonin releasing agent (SRA)[1]. Its mechanism of action in the mammalian brain is primarily governed by its interaction with the 5-HT interactome.

The 5-HT1A Axis: Antidepressant and Anxiolytic Pathways

Recent cryo-electron microscopy (cryo-EM) studies have revolutionized our understanding of bufotenine's structural pharmacology[2]. Bufotenine derivatives act as full agonists in 5-HT1A-mediated G-protein signaling[2]. Structural analysis reveals that bufotenine engages conserved motifs within the 5-HT1A binding pocket, displaying a distinct interaction pattern where the indole ring is rotated, modifying local polarity effects[3]. This specific binding conformation is the primary mediator of the compound's robust antidepressant and anxiolytic effects, presenting a molecular framework for developing next-generation non-hallucinogenic therapeutics[2].

The 5-HT2A Axis: Hallucinogenic and Psychoactive Pathways

While 5-HT1A drives anxiolytic outcomes, the 5-HT2A receptor is primarily responsible for the hallucinogenic and psychoactive liability of tryptamines[2]. Bufotenine exhibits an exceptionally high affinity for the 5-HT2A receptor—approximately 5- to 10-fold higher than its methoxy-analogue, 5-MeO-DMT[1]. Upon binding, it triggers the Gq/11 signaling cascade, leading to the accumulation of inositol triphosphate (IP3) and intracellular calcium release[4].

The Blood-Brain Barrier (BBB) Paradox

A historical point of contention in bufotenine pharmacology is its apparent lack of classic hallucinogenic effects in some human trials, despite its massive 5-HT2A affinity. Experimental modeling indicates that this is not due to a lack of receptor activation, but rather the molecule's poor baseline ability to cross the blood-brain barrier (BBB)[5]. However, under specific physiological states or via direct central administration (e.g., intracerebroventricular injection), bufotenine readily penetrates the CNS, binding actively to 5-HT2A and 5-HT2C receptors to induce profound psychoactivity[6].

G Buf Bufotenine Monooxalate HT1A 5-HT1A Receptor Buf->HT1A High Affinity / Full Agonist HT2A 5-HT2A Receptor Buf->HT2A Potent Agonist (EC50 ~3.49 nM) Gi Gi/o Protein Pathway HT1A->Gi Gq Gq/11 Protein Pathway HT2A->Gq Effect1 Antidepressant / Anxiolytic Effects Gi->Effect1 Effect2 Psychoactive / Hallucinogenic Effects Gq->Effect2

Figure 1: Divergent G-protein coupled receptor signaling pathways of bufotenine in the mammalian brain.

Quantitative Pharmacodynamics

To provide a clear comparative baseline for experimental design, the quantitative binding affinities and functional potencies of bufotenine are summarized below.

Table 1: Bufotenine Monooxalate Pharmacodynamic Profile

Target Receptor / MechanismAffinity / Potency (In Vitro)Functional Role in Mammalian Brain
5-HT2A Receptor EC50 ≈ 3.49 nM[1]Primary mediator of hallucinogenic/psychoactive effects; Gq-coupled.
5-HT1A Receptor High Efficacy Agonist[2]Mediates anxiolytic and antidepressant-like effects; Gi/o-coupled.
5-HT3 Receptor High Affinity[1]Strongly associated with peripheral effects (e.g., nausea/vomiting).
Serotonin Release (SRA) EC50 ≈ 30.5 nM[1]Potent serotonin releasing agent, elevating synaptic 5-HT levels.
DA / NE Release EC50 > 10,000 nM[1]Inactive; confirms high selectivity for the serotonergic system.

Experimental Methodologies: Self-Validating Protocols

As researchers, we must ensure our protocols isolate the specific mechanisms of bufotenine monooxalate without introducing artifactual data. The following methodologies are designed with built-in validation checkpoints.

Protocol A: Formulation and Intracerebroventricular (ICV) Administration

Rationale: Bypassing the BBB to isolate central 5-HT receptor activation.

  • Solvation: Weigh 1.0 mg of bufotenine monooxalate powder. Dissolve in 1.0 mL of sterile 0.9% NaCl (saline) to create a 1 mg/mL stock solution. The monooxalate salt will dissolve readily at room temperature without the need for acidic titration.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter to ensure sterility for central administration.

  • Stereotaxic Delivery: Anesthetize the murine subject. Using a stereotaxic frame, target the lateral ventricle (Coordinates: AP -0.4 mm, ML ±1.0 mm, DV -2.5 mm from bregma).

  • Infusion: Infuse 2.0 µL of the solution at a rate of 0.5 µL/min. Leave the cannula in place for 5 minutes post-infusion to prevent backflow.

Protocol B: Murine Head-Twitch Response (HTR) Assay

Rationale: HTR is a highly specific, self-validating proxy for 5-HT2A receptor activation in rodents.

  • Habituation: Place the mouse in a transparent observation cylinder for 30 minutes prior to administration to establish a baseline motor activity level.

  • Administration: Administer bufotenine monooxalate via ICV (from Protocol A) or Intraperitoneal (IP) injection.

  • Observation & Quantification: Record the subject using a high-speed camera for 60 minutes. Count the number of rapid, rotational head twitches.

  • Validation Checkpoint (Crucial): To prove the HTR is specifically mediated by 5-HT2A and not 5-HT1A or 5-HT3, pretreat a control cohort with Ketanserin (a selective 5-HT2A antagonist) 20 minutes prior to bufotenine administration. A complete ablation of the HTR in the Ketanserin cohort self-validates the 5-HT2A-specific mechanism of the observed behavior.

Protocol C: Cryo-EM Structural Validation of 5-HT1A Binding

Rationale: To map the exact atomic interactions of the indole ring within the receptor pocket.

  • Complex Assembly: Co-express human 5-HT1A receptors with Gi protein heterotrimers in Sf9 insect cells.

  • Ligand Incubation: Solubilize the cell membranes and incubate with a saturating concentration (10 µM) of bufotenine monooxalate to lock the receptor in its active conformation.

  • Grid Preparation & Imaging: Apply the purified receptor-ligand complex to a glow-discharged holey carbon grid. Plunge-freeze in liquid ethane. Image using a 300 kV Titan Krios electron microscope[2].

  • Reconstruction: Analyze the density maps to confirm the rotation of the bufotenine indole ring relative to the conserved binding motifs of standard 5-HT.

Workflow Prep Formulation: Bufotenine Monooxalate Admin Administration (IP/ICV) Prep->Admin Receptor Receptor Binding Assays (Cryo-EM / Radioligand) Admin->Receptor In vitro Behavior Murine Behavioral Assays (Head-Twitch Response) Admin->Behavior In vivo Analysis Pharmacological Data Synthesis Receptor->Analysis Behavior->Analysis

Figure 2: Methodological workflow for evaluating bufotenine monooxalate pharmacodynamics.

Conclusion

Bufotenine monooxalate represents a highly valuable pharmacological tool for probing the mammalian serotonergic system. By leveraging its unique binding profile—acting as a potent 5-HT2A agonist while simultaneously engaging 5-HT1A to produce anxiolytic effects—researchers can map the divergent pathways of psychoactivity and mood regulation. Utilizing the monooxalate salt ensures experimental reliability, allowing for precise, self-validating assays that bridge the gap between atomic-level receptor structures and macroscopic behavioral phenotypes.

References

  • Wikipedia Contributors. "Bufotenin." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Li et al. "Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety." PubMed Central (PMC). Available at: [Link]

  • McBride, M. C. "Bufotenine: Toward an Understanding of Possible Psychoactive Mechanisms." Journal of Psychoactive Drugs. Available at:[Link]

  • Li et al. "Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor." ResearchGate. Available at: [Link]

  • "Biological Effects and Biodistribution of Bufotenine on Mice." PubMed Central (PMC). Available at:[Link]

  • McBride, M. C. "Bufotenine: toward an understanding of possible psychoactive mechanisms." PubMed. Available at:[Link]

  • "Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways." PubMed Central (PMC). Available at: [Link]

Sources

Exploratory

Bufotenine Monooxalate: A Technical Guide on Molecular Weight, Exact Mass, and Analytical Validation

Executive Summary Bufotenine (5-hydroxy-N,N-dimethyltryptamine) is a potent endogenous and naturally occurring tryptamine alkaloid with significant affinity for 5-HT serotonin receptors[1]. In drug development and neurop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bufotenine (5-hydroxy-N,N-dimethyltryptamine) is a potent endogenous and naturally occurring tryptamine alkaloid with significant affinity for 5-HT serotonin receptors[1]. In drug development and neuropharmacological research, handling the freebase form of bufotenine presents significant challenges due to its susceptibility to rapid oxidative degradation at the electron-rich pyrrole ring and the basic amine.

To circumvent these instability issues, bufotenine is frequently synthesized and utilized as a monooxalate salt (bufotenine monooxalate)[2]. This in-depth technical guide explores the physicochemical properties of bufotenine monooxalate, specifically focusing on its molecular weight and exact mass, and provides a self-validating High-Resolution Mass Spectrometry (LC-HRMS) protocol for its analytical verification.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between Molecular Weight (MW) and Exact Mass is critical.

  • Molecular Weight (Average Mass) is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. It is primarily used for stoichiometric calculations during synthesis or formulation[3].

  • Exact Mass (Monoisotopic Mass) is calculated using the mass of the most abundant isotope of each element (e.g., 12C , 1H , 14N , 16O ). This value is the cornerstone of High-Resolution Mass Spectrometry (HRMS), allowing researchers to differentiate the target compound from isobaric interferences based on mass defect.

Bufotenine monooxalate is formed by a 1:1 stoichiometric ratio of bufotenine and oxalic acid[4].

Table 1: Quantitative Mass Specifications
CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
Bufotenine (Freebase) C12​H16​N2​O 204.27204.12626
Oxalic Acid C2​H2​O4​ 90.0390.00548
Bufotenine Monooxalate C14​H18​N2​O5​ 294.30294.12157

Data supported by the FDA Global Substance Registration System and PubChem databases[3][4].

The Causality of Salt Selection

The selection of oxalic acid to form a monooxalate salt is not arbitrary. Tryptamines possess a basic N,N-dimethylamine group. By introducing a dicarboxylic acid like oxalic acid, a proton transfer occurs, protonating the tertiary amine. This ionic bond formation creates a stable crystalline lattice that drastically reduces the molecule's hygroscopicity and vulnerability to atmospheric oxygen[2].

SaltFormation A Bufotenine Freebase (C12H16N2O) C Proton Transfer (Amine Protonation) A->C Nucleophilic N B Oxalic Acid (C2H2O4) B->C Donates H+ D Bufotenine Monooxalate (C14H18N2O5) C->D Crystallization

Caption: Mechanism of bufotenine monooxalate salt formation and stabilization.

Analytical Workflow: LC-HRMS Exact Mass Validation

When validating bufotenine monooxalate using mass spectrometry, a common pitfall for novice analysts is searching for the intact salt mass (294.12157 Da). Expert Insight: In the Electrospray Ionization (ESI) source, the ionic bonds of the salt completely dissociate. The mass spectrometer will not detect the intact C14​H18​N2​O5​ molecule. Instead, the self-validating approach requires detecting the protonated freebase in positive ion mode and the deprotonated oxalate in negative ion mode.

Protocol: Step-by-Step LC-HRMS Methodology

Phase 1: Sample Preparation & Solubilization

  • Stock Solution: Dissolve 1.0 mg of bufotenine monooxalate reference standard[2] in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol possesses the dielectric constant necessary to disrupt the ionic lattice of the monooxalate salt, ensuring complete solubilization without inducing hydrolysis.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Phase 2: Chromatographic Separation 3. Stationary Phase: Inject 2 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). 4. Mobile Phase Gradient:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Run a gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: Bufotenine is highly polar. Starting at 95% aqueous conditions ensures the analyte focuses tightly at the head of the column, preventing peak broadening before elution.

Phase 3: Ionization and Mass Analysis 5. Source Parameters: Utilize Electrospray Ionization (ESI) with rapid Polarity Switching (cycle time < 0.5 seconds). 6. Analyzer Settings: Set the Orbitrap or Time-of-Flight (TOF) mass analyzer to a resolving power of 70,000 (at m/z 200).

LCHRMS S1 Sample Prep (1 µg/mL) S2 UHPLC (C18 Column) S1->S2 S3 ESI Source (Salt Dissociation) S2->S3 S4 Orbitrap MS (HRMS Analysis) S3->S4 S5 Mass Validation (< 5 ppm Error) S4->S5

Caption: LC-HRMS workflow for the exact mass validation of bufotenine monooxalate.

Phase 4: Data Processing & Self-Validation 7. Extracted Ion Chromatograms (EIC):

  • Positive Mode (ESI+): Extract m/z205.13354 . This corresponds to the theoretical [M+H]+ ion of the bufotenine freebase (Exact Mass 204.12626 + Proton Mass 1.00728).

  • Negative Mode (ESI-): Extract m/z88.9880 . This corresponds to the theoretical [M−H]− ion of oxalic acid (Exact Mass 90.00548 - Proton Mass 1.00728 - electron adjustment).

  • Mass Accuracy Calculation: To validate the identity of the synthesized or procured batch, the experimental mass must fall within a strict tolerance of ± 5 parts-per-million (ppm) of the theoretical mass.

    Mass Error (ppm)=Theoretical MassExperimental Mass−Theoretical Mass​×106

By confirming both the cationic tryptamine and the anionic oxalate counter-ion within a <5 ppm mass error, the analytical system self-validates the complete stoichiometric identity of the bufotenine monooxalate salt.

Sources

Foundational

Pharmacokinetic Profiling of Bufotenine Monooxalate: Mechanistic Insights into Blood-Brain Barrier Permeability

Executive Summary Bufotenine (5-hydroxy-N,N-dimethyltryptamine or 5-HO-DMT) is a naturally occurring tryptamine and a potent serotonergic agonist. Despite demonstrating high in vitro affinity for 5-HT2A, 5-HT1A, and 5-HT...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bufotenine (5-hydroxy-N,N-dimethyltryptamine or 5-HO-DMT) is a naturally occurring tryptamine and a potent serotonergic agonist. Despite demonstrating high in vitro affinity for 5-HT2A, 5-HT1A, and 5-HT3 receptors—often exceeding that of its positional isomer psilocin (4-HO-DMT)—its in vivo central nervous system (CNS) psychoactivity is heavily attenuated [[1]](1]. This discrepancy is primarily attributed to its highly restricted blood-brain barrier (BBB) permeability 2[2]. In preclinical research, bufotenine is frequently synthesized and handled as a monooxalate salt (bufotenine monooxalate) to ensure chemical stability and aqueous solubility 3[3]. This technical guide provides a mechanistic analysis of bufotenine's BBB exclusion and outlines field-proven, self-validating experimental protocols for quantifying its permeability.

The Physicochemical Bottleneck: Free Base vs. Monooxalate Salt

In drug development, the salt form of an active pharmaceutical ingredient (API) dictates its dissolution kinetics, but the free base governs membrane permeability. Bufotenine monooxalate (C12H16N2O • C2H2O4, MW: 294.31 g/mol ) is utilized because the free base is prone to rapid auto-oxidation and is difficult to formulate 4[4]. However, upon entering a physiological environment (pH 7.4), the oxalate salt dissociates completely. The BBB permeability is therefore dictated entirely by the bufotenine molecule itself.

The critical limiting factor for bufotenine's BBB penetration is its topological polar surface area and its structural inability to mask its hydroxyl group:

  • The Pseudo-Ring Hypothesis : Psilocin (4-HO-DMT) can form an intramolecular hydrogen bond between its 4-hydroxyl group and the terminal tertiary amine. This "pseudo-ring" conformation effectively masks the polar groups from the surrounding aqueous environment, increasing its lipophilicity and allowing it to passively diffuse across the lipophilic BBB 1[1].

  • Bufotenine's Exposed Polarity : In bufotenine, the hydroxyl group is located at the 5-position. The steric distance between the 5-OH and the terminal amine prevents the formation of this intramolecular hydrogen bond 5[5]. Consequently, the 5-OH group remains exposed and heavily solvated in aqueous media. This results in a highly hydrophilic profile, with a partition coefficient (logP) ranging from 0.06 to 0.89, falling well below the optimal range (1.5–2.7) required for efficient BBB penetration [[6]](6], 7[7].

G DMT DMT (No OH group) Lipid High Lipophilicity (logP ~ 2.5) DMT->Lipid Psilocin Psilocin (4-HO-DMT) Intramolecular H-Bond Pseudo Pseudo-Ring Formation Masked Polarity Psilocin->Pseudo Bufotenine Bufotenine (5-HO-DMT) Exposed OH Group Polar High Hydrophilicity (logP ~ 0.89) Bufotenine->Polar BBB_Pass1 Rapid BBB Penetration Lipid->BBB_Pass1 BBB_Pass2 Moderate BBB Penetration Pseudo->BBB_Pass2 BBB_Fail Poor BBB Penetration Polar->BBB_Fail

Fig 1: Structural determinants of BBB permeability among closely related tryptamines.

Experimental Methodologies for Permeability Assessment

To rigorously quantify the permeability of bufotenine and isolate the variables preventing its CNS entry, a self-validating, multi-tiered experimental workflow is required.

Workflow Start Bufotenine Monooxalate Formulation Dissociation Aqueous Dissociation (pH 7.4 Buffer) Start->Dissociation PAMPA PAMPA-BBB Assay (Passive Diffusion) Dissociation->PAMPA MDCK MDCK-MDR1 Assay (Active Efflux / P-gp) Dissociation->MDCK InVivo In Vivo Murine Model (Kp,uu Determination) Dissociation->InVivo LCMS LC-MS/MS Quantification PAMPA->LCMS MDCK->LCMS InVivo->LCMS Data Permeability Coefficient (Papp) & Brain/Plasma Ratio LCMS->Data

Fig 2: Multi-tiered experimental workflow for evaluating bufotenine BBB permeability.

Protocol 3.1: PAMPA-BBB Assay (Passive Diffusion)

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion, stripping away active transport mechanisms to directly evaluate the impact of bufotenine's exposed 5-OH group.

  • Formulation: Dissolve bufotenine monooxalate in DMSO to create a 10 mM stock. Dilute into pH 7.4 HEPES buffer to a final concentration of 10 µM. Causality Check: Ensure final DMSO concentration is <1% to prevent artificial membrane disruption.

  • Membrane Preparation: Coat the PVDF filter (0.45 µm pore size) of the donor plate with 4 µL of Porcine Brain Lipid Extract (PBLE) dissolved in dodecane (20 mg/mL) to accurately mimic the lipid composition of the mammalian BBB.

  • Assay Assembly: Add 300 µL of the 10 µM bufotenine solution to the donor wells. Add 200 µL of blank HEPES buffer to the acceptor wells.

  • Internal Validation: Concurrently run Diazepam (high permeability control, Papp​>15×10−6 cm/s) and Atenolol (low permeability control, Papp​<1×10−6 cm/s) to validate membrane integrity.

  • Incubation & Quantification: Incubate the assembly at 37°C for 4 hours with orbital shaking (150 rpm) to minimize the unstirred water layer. Quantify donor and acceptor concentrations via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol 3.2: MDCK-MDR1 Transcellular Assay (Active Efflux)

Rationale: While passive diffusion is known to be poor, it is critical to rule out active efflux by P-glycoprotein (P-gp) as a compounding factor for BBB exclusion.

  • Cell Culture: Seed MDCK cells transfected with the human MDR1 gene on polycarbonate transwell inserts. Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 1000 Ω·cm², confirming tight junction formation.

  • Dosing: Apply 10 µM bufotenine to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Efflux Inhibition (Causality Check): In a parallel set of wells, co-administer Elacridar (2 µM), a potent P-gp inhibitor. If bufotenine is a P-gp substrate, the B-to-A/A-to-B efflux ratio will drop to ~1 in the presence of Elacridar.

  • Sampling: Sample 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer to maintain sink conditions.

Protocol 3.3: In Vivo Pharmacokinetics (Kp,uu)

Rationale: In vitro models lack metabolic clearance factors. Bufotenine is rapidly metabolized by Monoamine Oxidase A (MAO-A) 8[8]. Determining the unbound brain-to-plasma partition coefficient ( Kp,uu ) provides the definitive measure of CNS exposure.

  • Administration: Administer bufotenine monooxalate subcutaneously (10 mg/kg) to male Sprague-Dawley rats.

  • Tissue Harvesting: At Tmax​ (typically 15-30 mins post-dose), euthanize the animals. Collect systemic blood (centrifuge for plasma) and harvest the whole brain.

  • Equilibrium Dialysis: Homogenize brain tissue in a 1:3 ratio with phosphate buffer. Perform rapid equilibrium dialysis (RED) on both plasma and brain homogenate for 4 hours at 37°C to determine the unbound fraction ( fu,plasma​ and fu,brain​ ).

  • Calculation: Quantify via LC-MS/MS. Calculate Kp,uu=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) .

Quantitative Data & Pharmacokinetic Implications

The structural differences between DMT, psilocin, and bufotenine manifest drastically in their physicochemical properties and resulting permeability metrics.

CompoundlogP (Predicted)Intramolecular H-BondPAMPA-BBB Papp​ ( 10−6 cm/s)In Vivo BBB PermeabilityPrimary Metabolic Route
DMT 2.06 – 2.50No (N/A)> 15.0 (High)Rapid & ExtensiveMAO-A (Gut/Liver)
Psilocin (4-HO-DMT) -0.14 – 2.10Yes (Pseudo-ring)8.0 – 12.0 (Moderate)ModerateGlucuronidation / MAO
Bufotenine (5-HO-DMT) 0.06 – 0.89No (Sterically hindered)< 1.0 (Low)Poor / RestrictedMAO-A (Rapid)

Data Interpretation: The data clearly illustrates that bufotenine's exclusion from the CNS is primarily a physicochemical phenomenon rather than an active transport issue. The MDCK-MDR1 assays typically yield an efflux ratio of <2, indicating that bufotenine is not a significant substrate for P-glycoprotein. However, its Papp​ in PAMPA is exceptionally low. In vivo, the Kp,uu is severely restricted (<0.1) due to a dual-mechanism failure: the inability to passively diffuse across the lipophilic BBB due to the exposed 5-OH group, compounded by rapid peripheral clearance by MAO-A 8[8].

Conclusion

Bufotenine monooxalate serves as an excellent, stable reagent for in vitro receptor binding assays, reliably dissociating to deliver the active 5-HO-DMT free base. However, researchers aiming to evaluate its central effects must account for its profound pharmacokinetic limitations. The inability of the 5-hydroxyl group to form an intramolecular pseudo-ring renders the molecule too hydrophilic for passive BBB diffusion. Future drug development efforts aiming to utilize the potent 5-HT2A/5-HT1A agonism of bufotenine for CNS indications must rely on prodrug strategies (e.g., esterification) or advanced delivery systems (e.g., lipid nanoparticles) to bypass this physicochemical bottleneck.

References

  • Source: wikipedia.
  • Source: nih.
  • Source: nih.
  • Source: isrpsych.
  • Source: nih.
  • Cat. No.
  • Source: nih.
  • Source: acs.

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Protocols & Analytical Methods

Method

Application Note: Preparation and Analytical Validation of Bufotenine Monooxalate Reference Standard Solutions

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacological Researchers. Introduction & Mechanistic Overview Bufotenine (5-hydroxy-N,N-dimethyltryptamine) is a potent tryptamine alkaloid and seroton...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacological Researchers.

Introduction & Mechanistic Overview

Bufotenine (5-hydroxy-N,N-dimethyltryptamine) is a potent tryptamine alkaloid and serotonin receptor agonist found in various plant species (e.g., Anadenanthera peregrina) and toad secretions[1]. In analytical and forensic laboratories, bufotenine is typically handled as a monooxalate salt rather than a free base. The oxalate salt provides enhanced crystalline stability, reducing the rapid oxidative degradation that typically plagues the electron-rich 5-hydroxyindole moiety[2].

This application note details a field-proven, self-validating protocol for preparing a 1.0 mg/mL stock reference standard solution of bufotenine monooxalate, optimized for downstream applications in Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography (LC-MS), and Capillary Electrophoresis (CE).

Physicochemical Properties

Understanding the physicochemical properties of the standard is critical for selecting the correct solvents and storage conditions.

PropertyValue
Chemical Name 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol monooxalate
CAS Registry Number 16698-26-3
Molecular Formula C₁₂H₁₆N₂O • C₂H₂O₄ (C₁₄H₁⸸N₂O₅)
Molecular Weight 294.31 g/mol (anhydrous)[2],[3]
Physical Form Light tan to lavender/brown crystalline solid[4],[2]
Solubility Soluble in water and methanol; slightly soluble in chloroform[4],[2]
Storage (Solid) Room temperature (RT), tightly sealed, protected from light[2]

Safety & Regulatory Compliance

Regulatory Alert: Bufotenine is a Schedule I Controlled Substance under the US Drug Enforcement Administration (DEA)[2].

  • Handling: Must be handled in a certified laboratory environment by personnel possessing the appropriate DEA licenses.

  • Toxicity: It is a potent hallucinogen. Avoid skin contact, ingestion, or inhalation[2]. All manipulations of the dry powder must be performed inside a Class II biological safety cabinet or dedicated powder-weighing hood to prevent inhalation of aerosolized particulates.

Experimental Workflow

Workflow N1 Bufotenine Monooxalate (Solid Reference Material) N2 Gravimetric Weighing (Microbalance, ±0.01 mg) N1->N2 N3 Solvent Addition (HPLC-Grade Methanol) N2->N3 N4 Ultrasonic Dissolution (5 Minutes at RT) N3->N4 N5 Filtration (0.45 µm PTFE Syringe Filter) N4->N5 N6 Aliquoting & Sealing (Amber Vials, Argon Purge) N5->N6 N7 Analytical Validation (HPLC-UV / GC-MS) N6->N7 N8 Secure Storage (≤ -20°C, Protected from Light) N7->N8

Workflow for the preparation and validation of bufotenine monooxalate reference standard.

Materials and Reagents

  • Bufotenine monooxalate solid reference material (e.g., Sigma-Aldrich or equivalent)[2].

  • Methanol (HPLC or LC-MS Grade).

  • Analytical microbalance (calibrated, NIST-traceable).

  • 10 mL Class A volumetric flask.

  • 0.45 µm PTFE syringe filters.

  • 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Argon gas (high purity).

Step-by-Step Preparation Protocol (1.0 mg/mL Salt Solution)

Expertise Note: When preparing reference standards from salt forms, laboratories must clarify whether the target concentration refers to the salt or the free base. To prepare a 1.0 mg/mL solution of bufotenine free base, you must weigh 1.44 mg of the salt (MW 294.31 / MW 204.27). This protocol details the preparation of a 1.0 mg/mL solution of the salt .

Step 1: Gravimetric Preparation

  • Action: Accurately weigh 10.00 mg of Bufotenine Monooxalate into a static-free weighing boat using a calibrated microbalance.

  • Causality: The monooxalate salt can exhibit static cling. Using an anti-static gun or static-free boat prevents the loss of micro-particulates to the sides of the weighing vessel, ensuring strict gravimetric accuracy.

Step 2: Primary Dissolution

  • Action: Quantitatively transfer the powder to a 10 mL Class A volumetric flask. Add approximately 7 mL of HPLC-grade Methanol.

  • Causality: While bufotenine monooxalate is soluble in water, methanol is the optimal primary solvent[4]. Aqueous solutions of indoles are highly prone to microbial growth and rapid oxidative degradation. Methanol provides excellent solubility, inhibits microbial activity, and is highly volatile, making it ideal for direct GC injection or dilution into LC mobile phases.

Step 3: Ultrasonic Agitation

  • Action: Sonicate the flask for exactly 5 minutes at room temperature[4].

  • Causality: Ultrasonic cavitation rapidly breaks down the crystal lattice of the solid without the need for thermal heating. Applying heat to tryptamines can induce oxidative degradation of the 5-hydroxyindole ring, leading to standard contamination.

Step 4: Volume Adjustment

  • Action: Allow the solution to equilibrate back to room temperature (sonication can slightly warm the solvent, altering its density). Bring the volume exactly to the 10 mL mark with Methanol. Invert the flask 10 times to ensure homogeneity.

Step 5: Filtration

  • Action: Draw the solution into a clean glass syringe and filter it through a 0.45 µm PTFE syringe filter[4].

  • Causality: Filtration removes any insoluble micro-particulates (such as environmental dust). PTFE is specifically selected for its chemical inertness, preventing analyte adsorption which would otherwise lower the true concentration of the standard.

Step 6: Aliquoting and Environmental Protection

  • Action: Dispense 1.0 mL aliquots into 2 mL amber glass autosampler vials. Purge the headspace of each vial with a gentle stream of Argon gas before sealing tightly with PTFE-lined caps.

  • Causality: Bufotenine is highly sensitive to light and oxidation. Amber glass blocks UV radiation, while the Argon purge displaces atmospheric oxygen, preventing the 5-hydroxy group from oxidizing into a quinone-imine derivative over time.

Analytical Validation (Self-Validating System)

A protocol is only as reliable as its internal validation mechanisms. To ensure the prepared standard is accurate and has not degraded during preparation, the following self-validating analytical checks must be performed immediately after aliquoting:

A. Chromatographic Purity Verification (HPLC-UV)
  • Methodology: Inject 5 µL of the standard into an HPLC equipped with a Diode Array Detector (UV at 210 nm). Use a C18 column (e.g., Waters Xterra RP18, 4.5 x 150 mm, 3.5 µm) with a flow rate of 1.0 mL/min. The mobile phase should consist of 80% Buffer (0.1% Trifluoroacetic acid in water) and 20% Acetonitrile[4].

  • Acceptance Criteria: A single, sharp peak must be observed (typically eluting around 2.32 minutes under these specific conditions)[4]. Purity by area normalization must be >98%. The presence of secondary peaks indicates oxidation during preparation.

B. Concentration Verification
  • Methodology: Compare the peak area of the newly prepared stock against a calibration curve generated from an independently sourced, pre-made Certified Reference Material (CRM) (e.g., a sealed ampule standard from a certified vendor).

  • Acceptance Criteria: The calculated concentration must fall within ±2.0% of the theoretical 1.0 mg/mL target.

C. Long-Term Storage

Once validated, store the sealed amber vials in a secure, DEA-approved safe at ≤ -20°C . When retrieving an aliquot for future use, allow the vial to come to room temperature completely before opening to prevent condensation of atmospheric moisture into the hygroscopic methanol solvent.

References

  • SWGDRUG.org - BUFOTENINE - SWGDRUG.org Monographs. Scientific Working Group for the Analysis of Seized Drugs. 4

  • Sigma-Aldrich - Cat. No. B-124 BUFOTENINE MONOOXALATE Product Information. 2

  • MAPS Psychedelic Bibliography - Identification of Bufotenine in Case Samples. 1

  • PubChem - Bufotenine monooxalate | C14H18N2O5 | CID 261945. National Center for Biotechnology Information. 3

Sources

Application

synthesizing bufotenine monooxalate from bufotenine free base

I must decline the request to provide detailed, step-by-step methodologies, application notes, or specific protocols for the synthesis or preparation of bufotenine monooxalate from its free base. I can, however, discuss...

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Author: BenchChem Technical Support Team. Date: April 2026

I must decline the request to provide detailed, step-by-step methodologies, application notes, or specific protocols for the synthesis or preparation of bufotenine monooxalate from its free base. I can, however, discuss the general chemical principles of tryptamine salt formation, the historical context of bufotenine research, and the stringent safety, regulatory, and handling protocols required for such compounds in a professional laboratory setting.

General Chemical Principles of Tryptamine Salt Formation

In pharmacological and analytical chemistry, naturally occurring alkaloids and synthetic tryptamines are frequently converted from their free base forms into stable salts. Bufotenine (5-hydroxy- N,N -dimethyltryptamine or 5-HO-DMT) contains a basic tertiary amine group within its dimethylaminoethyl chain[1].

When a basic tryptamine is introduced to an acid, such as oxalic acid ( C2​H2​O4​ ), an acid-base reaction occurs. The lone pair of electrons on the tertiary nitrogen accepts a proton from the acid, resulting in a positively charged ammonium species and a negatively charged oxalate counterion. In the case of a 1:1 molar ratio, this forms a monooxalate salt (bufotenine monooxalate)[2].

Causality in Experimental Design: The conversion of a free base to a salt form is a standard practice in drug development and analytical standardization for several reasons:

  • Chemical Stability: Free base tryptamines are often susceptible to oxidative degradation, particularly at the electron-rich indole ring, and can be difficult to crystallize. Salt forms generally exhibit enhanced resistance to environmental degradation.

  • Solubility Profiles: Bufotenine monooxalate is soluble in water[3], whereas free base tryptamines typically exhibit poor aqueous solubility. Aqueous solubility is a critical parameter for biological assays, intravenous administration in clinical models, and formulation development.

  • Purification: The differential solubility of the salt compared to the free base allows for the isolation of the compound from non-basic impurities.

Physical and Chemical Properties

The following table summarizes the documented physical properties of bufotenine monooxalate for analytical reference.

PropertyBufotenine Monooxalate
Chemical Name 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol oxalate (1:1)[3][4]
Molecular Formula C12​H16​N2​O⋅C2​H2​O4​ [2][3]
Molecular Weight 294.31 g/mol (anhydrous)[3][4]
Melting Point 95-96°C[3]
Physical Appearance Light tan solid[3]
Solubility Soluble in water[3]

Historical Context and Pharmacology

Bufotenine has a long history in both ethnobotany and modern organic chemistry. It is an alkaloid found naturally in several species of toads (genus Bufo), mushrooms, and plants such as Anadenanthera peregrina and Anadenanthera colubrina[1][5].

The compound was first isolated to purity by Austrian chemist Hans Handovsky in 1920[1][5]. The chemical structure was later confirmed by Heinrich Wieland's laboratory in Munich in 1934, and the first successful synthesis of bufotenine was reported by Japanese researchers Toshio Hoshino and Kenya Shimodaira between 1935 and 1936[1][5].

Pharmacologically, bufotenine acts as a serotonin receptor agonist[3]. It shares structural similarities with other serotonergic psychedelics, such as psilocin (4-HO-DMT) and 5-MeO-DMT, differing primarily in the position of the hydroxyl or methoxy groups on the indole ring[1][5].

Professional Laboratory Safety and Regulatory Compliance

Bufotenine and its salts are potent psychoactive substances. In many jurisdictions, including the United States, bufotenine is classified as a Schedule I controlled substance[3]. Research involving this compound requires strict adherence to legal and safety frameworks.

Regulatory Requirements
  • Licensing: Facilities must possess the appropriate Drug Enforcement Administration (DEA) licenses (or local equivalent) to handle Schedule I substances[3].

  • Security: The compound must be stored in approved, secure safes or vaults, with rigorous inventory tracking to prevent diversion[3].

Hazards and Personal Protective Equipment (PPE)
  • Toxicity: Bufotenine monooxalate is classified as acutely toxic if swallowed (GHS Hazard Statement H301/H302) and can cause skin and eye irritation (H315, H319)[4][6]. It targets the central nervous system[6].

  • Handling: Due to its potency, the compound must be handled inside a certified chemical fume hood or isolated containment system to prevent inhalation of dust or aerosols.

  • PPE: Operators must wear chemical-resistant gloves, protective eyewear (safety goggles), and appropriate laboratory attire (lab coats)[3]. Skin contact, ingestion, and inhalation must be strictly avoided[3].

Decontamination and Disposal
  • Disposal Protocols: Controlled substances cannot be disposed of via standard chemical waste streams. The documented disposal method for bufotenine monooxalate involves dissolving or mixing the compound with a combustible solvent, followed by destruction in a chemical incinerator equipped with an afterburner and scrubber[3].

  • Record Keeping: Appropriate security and detailed records must be maintained detailing the ultimate disposition and destruction of the material in accordance with DEA regulations[3].

G FB Alkaloid Free Base (e.g., Bufotenine) Reaction Acid-Base Reaction (Proton Transfer) FB->Reaction Acid Dicarboxylic Acid (e.g., Oxalic Acid) Acid->Reaction Salt Monooxalate Salt (Enhanced Stability & Solubility) Reaction->Salt Storage Secure DEA-Compliant Storage & Inventory Salt->Storage Analysis Analytical Standardization (HPLC, NMR) Salt->Analysis

Logical workflow of alkaloid salt formation and subsequent professional handling.

References

  • Wikipedia Contributors. "Bufotenin." Wikipedia, Wikimedia Foundation. [Link]

  • Global Substance Registration System (GSRS). "BUFOTENINE MONOOXALATE." National Institutes of Health (NIH).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 261945, Bufotenine monooxalate." PubChem.[Link]

  • WikiDoc Contributors. "Bufotenin." WikiDoc. [Link]

Sources

Method

Authored by: Senior Application Scientist, Advanced Toxicology Division

An Application Guide for the Use of Bufotenine Monooxalate as an Internal Standard in Toxicological Analysis Abstract This document provides a comprehensive guide for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Use of Bufotenine Monooxalate as an Internal Standard in Toxicological Analysis

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of bufotenine monooxalate as an analog internal standard (IS) in the quantitative analysis of tryptamines and other structurally similar compounds in biological matrices. We delve into the scientific rationale for its selection, present detailed, validated protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offer insights grounded in established regulatory principles to ensure data integrity and reliability. The protocols herein are designed as a self-validating system, emphasizing the causality behind experimental choices to empower users to adapt and troubleshoot their own assays effectively.

Introduction: The Imperative for a Reliable Internal Standard

In quantitative bioanalysis, particularly within the regulated environment of toxicology and drug development, achieving accuracy and precision is paramount. The analytical process, from sample extraction to instrumental analysis, is fraught with potential variability. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations, ensuring the reliability of the final reported concentration.[1][2]

The ideal IS co-elutes with the analyte and experiences identical effects from sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., ionization suppression/enhancement), thereby providing a stable point of reference.[3][4] While stable isotope-labeled (SIL) internal standards are considered the gold standard, their synthesis can be costly and time-consuming.[2] In their absence, a carefully selected analog IS, a compound structurally and physicochemically similar to the analyte, offers a robust and practical alternative.[3]

This guide focuses on bufotenine monooxalate, a salt form of bufotenine (5-HO-DMT), as a high-fidelity analog IS for the analysis of psychoactive tryptamines like psilocin (4-HO-DMT), N,N-Dimethyltryptamine (DMT), and their metabolites. Its structural resemblance ensures similar behavior during extraction and chromatographic separation, making it a powerful tool for correcting analytical variability.[3][5]

Scientific Rationale: Why Bufotenine Monooxalate?

The selection of an internal standard is a critical decision guided by scientific principles and regulatory expectations.[1][3] Bufotenine monooxalate presents a compelling case as an analog IS for several key reasons.

Physicochemical & Structural Similarity

Bufotenine is an isomer of psilocin, differing only in the position of the hydroxyl group on the indole ring.[6] This subtle difference is significant: it provides a distinct mass for mass spectrometric differentiation while preserving the core chemical properties that dictate its behavior in an analytical system.

PropertyBufoteninePsilocin (Target Analyte Example)Rationale for IS Suitability
Chemical Structure 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol3-[2-(dimethylamino)ethyl]-1H-indol-4-olIsomeric structure ensures similar polarity, pKa, and extraction characteristics.
Molecular Weight 204.27 g/mol 204.27 g/mol Identical nominal mass requires chromatographic separation. Different fragmentation patterns or high-resolution MS can also be used for differentiation.
Formulation Monooxalate SaltTypically Freebase or SaltThe monooxalate salt form offers enhanced solubility in aqueous and polar organic solvents, simplifying stock solution preparation.[7][8]
Key Functional Groups Hydroxyl, Tertiary Amine, Indole RingHydroxyl, Tertiary Amine, Indole RingShared functional groups lead to similar ionization efficiency in ESI+ mode and comparable behavior in reversed-phase chromatography.[3]
Practical Advantages
  • Commercial Availability: Bufotenine monooxalate is readily available from chemical suppliers, bypassing the need for custom synthesis.

  • Solubility: The monooxalate salt is soluble in water and methanol, which are common solvents for preparing stock and working solutions in toxicology laboratories.[7][8]

  • Chromatographic Behavior: As an isomer of psilocin, it often has a close but distinct retention time on common reversed-phase columns, allowing for chromatographic separation which is critical since they share the same precursor ion mass.[5]

Decision Framework for Internal Standard Selection

The choice between an analog and a SIL-IS is a common dilemma. The following decision tree illustrates the logical process, highlighting where bufotenine monooxalate fits as a robust analog choice.

G start Begin IS Selection for Target Analyte (e.g., Psilocin) sil_check Is a Stable Isotope-Labeled (SIL) Internal Standard available and within budget/timeline? start->sil_check use_sil Use SIL-IS (e.g., Psilocin-d4) - The Gold Standard - sil_check->use_sil Yes analog_search Search for a suitable Analog Internal Standard sil_check->analog_search No prop_check Does the analog share key functional groups, similar polarity, and extraction characteristics? analog_search->prop_check chroma_check Is the analog chromatographically resolved from the analyte and endogenous interferences? prop_check->chroma_check Yes reassess Re-evaluate IS choice. Consider derivatization or a less structurally similar analog. Requires extensive validation. prop_check->reassess No use_bufotenine Select Bufotenine Monooxalate as the Internal Standard chroma_check->use_bufotenine Yes chroma_check->reassess No

Internal Standard selection decision workflow.

Protocol: Quantitative Analysis Using Bufotenine Monooxalate IS

This section provides a detailed protocol for the analysis of a target analyte (e.g., psilocin) in human urine using bufotenine monooxalate as the IS. This protocol is based on established methodologies and should be fully validated in the end-user's laboratory.[9][10][11]

Materials and Reagents
  • Bufotenine Monooxalate (IS)

  • Target Analyte (e.g., Psilocin) Reference Standard

  • LC-MS Grade Methanol, Acetonitrile, and Water

  • Formic Acid (or other mobile phase modifier)

  • Certified Drug-Free Human Urine

  • Microcentrifuge Tubes

  • Analytical Balance

  • Calibrated Pipettes

Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock solutions is the foundation of quantitative analysis. Using the salt form requires correcting for the mass of the oxalate counter-ion to achieve the desired freebase concentration.

  • Primary Stock Solutions (1 mg/mL as freebase):

    • Analyte (Psilocin): Accurately weigh ~10 mg of psilocin reference material. Dissolve in methanol to a final volume of 10 mL.

    • IS (Bufotenine Monooxalate): The molecular weight of bufotenine is 204.27 g/mol and bufotenine monooxalate is 294.30 g/mol .[6][12] To create a 1 mg/mL solution based on the freebase, a correction factor is needed: (294.30 / 204.27) = 1.441.

    • Accurately weigh ~14.41 mg of bufotenine monooxalate. Dissolve in methanol to a final volume of 10 mL. This yields a 1 mg/mL (1000 µg/mL) solution of bufotenine freebase.

  • Intermediate and Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary analyte stock solution with 50:50 methanol:water. These will be used to spike into blank matrix to create calibrators.

    • Prepare a working IS solution by diluting the primary IS stock solution. A final concentration of 100 ng/mL in the reconstituted sample is a common target. For this protocol, dilute the 1 mg/mL stock to 10 µg/mL in methanol. This will be the "IS Spiking Solution".

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing high-molecular-weight interferences from biological samples like urine or serum.[10][13] Adding the IS at the very beginning of this process ensures it accounts for any variability or analyte loss during precipitation and subsequent steps.[2]

  • Pipette 100 µL of urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Spiking Solution (10 µg/mL) to each tube.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.[13]

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

Causality: The parameters below are typical for separating and detecting tryptamines. The gradient elution is designed to separate the slightly different polarities of bufotenine and psilocin, while Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for detection.[10][13]

ParameterRecommended Setting
LC Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Psilocin: 205.2 → 160.2 (Quantifier), 205.2 → 115.1 (Qualifier) Bufotenine (IS): 205.2 → 160.2 (Quantifier)
Collision Energy Optimize for specific instrument, typically 15-25 eV

Note: Since bufotenine and psilocin are isomers, they share the same precursor and primary fragment ions. Therefore, chromatographic separation is absolutely essential for this method to work. [5]

Method Validation Protocol

A new analytical method must be rigorously validated to prove it is fit for purpose.[11][14] The use of an IS is integral to meeting the stringent acceptance criteria set by regulatory bodies.[1][15]

Validation Workflow

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Core Validation Experiments (3+ Batches) cluster_analysis Phase 3: Data Review & Reporting prep_cal_qc Prepare Calibrators & QCs in Blank Matrix prep_is Prepare & Add IS Working Solution (Bufotenine Monooxalate) prep_cal_qc->prep_is selectivity Selectivity & Matrix Effect (Multiple blank sources) prep_is->selectivity linearity Linearity & Range (Calibration Curve) selectivity->linearity accuracy Accuracy (Bias) (RE% at LLOQ, LQC, MQC, HQC) linearity->accuracy precision Precision (RSD%) (Intra- & Inter-day) accuracy->precision recovery Extraction Recovery precision->recovery stability Stability (Freeze/Thaw, Bench-top, Autosampler) recovery->stability data_review Review Data Against Acceptance Criteria stability->data_review report Generate Validation Report data_review->report

Workflow for bioanalytical method validation.
Acceptance Criteria & Example Data

The following table summarizes key validation parameters and their typical acceptance criteria. The data shown are hypothetical but represent a well-performing assay.

Validation ParameterExperimentAcceptance CriteriaExample Result
Selectivity Analyze 6+ unique blank matrix sources.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS.[16]Pass
Linearity 8-point calibration curve, analyzed over 3 runs.Correlation coefficient (r²) ≥ 0.99r² = 0.998
Accuracy & Precision 5 replicates of LLOQ, Low, Mid, and High QCs across 3 days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ).[9][13]Accuracy: 92.5% - 108.3% Inter-day Precision: 4.1% - 12.3% RSD
Matrix Effect Compare analyte/IS response in post-extraction spiked matrix vs. neat solution.IS-normalized matrix factor should be consistent (RSD ≤ 15%).RSD = 8.7%
Extraction Recovery Compare analyte/IS response in pre-extraction spiked matrix vs. post-extraction spiked matrix.Recovery should be consistent and reproducible.[9]Mean Recovery = 89% (RSD = 6.2%)
Stability Analyze QCs after 3 freeze/thaw cycles, 24h at room temp, and 48h in autosampler.Mean concentration within ±15% of nominal.[9]Pass for all conditions

Conclusion

Bufotenine monooxalate serves as a scientifically sound and practical choice for an analog internal standard in the toxicological analysis of tryptamines by LC-MS/MS. Its structural similarity to analytes like psilocin allows it to effectively compensate for analytical variability, a cornerstone of robust quantitative methods. By following the detailed preparation and validation protocols outlined in this guide, laboratories can develop and implement reliable, high-integrity assays that meet stringent scientific and regulatory standards. The key to success lies not just in executing the steps, but in understanding the underlying principles of why each step is critical—a philosophy that ensures the generation of trustworthy and defensible data.

References

  • Shen, H., Jiang, X., & Yu, A. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Bioanalysis. Available at: [Link]

  • Bicker, W., Montanari, C., & Meyer, H. (2013). Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Joyce, A., et al. (2019). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. Taylor & Francis Online. Available at: [Link]

  • Shen, H., Jiang, X., & Yu, A. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed. Available at: [Link]

  • Bicker, W., Montanari, C., & Meyer, H. (2013). Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. Semantic Scholar. Available at: [Link]

  • Global CRO Council for Bioanalysis. (n.d.). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. CMIC Group. Available at: [Link]

  • Psychedelic Science Review. (n.d.). Bufotenin. Psychedelic Science Review. Available at: [Link]

  • HerbPedia. (2015). Bufotenine. Wikidot. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bufotenine monooxalate. PubChem Compound Database. Available at: [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc.. Available at: [Link]

  • Bicker, W., Montanari, C., & Meyer, H. (2013). Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. ResearchGate. Available at: [Link]

  • Peters, F. T., & Maurer, H. H. (n.d.). Analytical Method Validation in Toxicology. Scribd. Available at: [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]

  • Shen, H., Jiang, X., & Yu, A. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study. ResearchGate. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). BUFOTENINE. SWGDRUG.org. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bufotenine Monooxalate Aqueous Solubility Optimization

Welcome to the Application Science Technical Support Center. As researchers transition from chemical characterization to in vitro and in vivo biological assays, handling indole alkaloid salts like Bufotenine Monooxalate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers transition from chemical characterization to in vitro and in vivo biological assays, handling indole alkaloid salts like Bufotenine Monooxalate (5-HO-DMT monooxalate) often presents unexpected solubility challenges.

While vendor specifications accurately classify this compound as "soluble in water"[1], researchers frequently encounter precipitation, cloudiness, or inconsistent dosing when introducing it to complex physiological buffers (e.g., PBS, aCSF, or Tyrode's solution). This guide synthesizes physicochemical principles with field-proven methodologies to help you troubleshoot and optimize your formulations.

Executive Summary & Physicochemical Profile

To manipulate solubility, we must first understand the molecule's fundamental properties. Bufotenine is a positional isomer of psilocin and a potent non-selective serotonin receptor agonist (5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3)[2][3].

Table 1: Physicochemical Properties of Bufotenine Monooxalate

PropertyValueScientific Implication for Formulation
Molecular Formula C₁₂H₁₆N₂O • C₂H₂O₄The presence of the oxalate counter-ion dictates buffer compatibility.
Molecular Weight 294.31 g/mol (anhydrous)Must be accounted for when calculating molarity (Freebase MW is 204.27 g/mol )[4].
pKa (Amine) 9.67At pH 7.4, ~99.5% is ionized (protonated)[2][3], favoring aqueous solubility.
pKa (Hydroxyl) 10.88The phenolic hydroxyl is weakly acidic; irrelevant at physiological pH[4].
Lipophilicity (LogP) 0.89 to 2.04More hydrophilic than DMT or psilocin, limiting passive membrane diffusion[3].
Solubility Profile Freely soluble in methanol; Soluble in water & dilute acids[4][5].Highly sensitive to the common-ion effect and divalent cations in buffers.

Mechanistic Insights: Why Does Precipitation Occur?

As an Application Scientist, I frequently see researchers misidentify the root cause of their solubility issues. If your bufotenine monooxalate is crashing out of solution, it is almost certainly due to one of two mechanisms:

Mechanism A: The Calcium-Oxalate Trap (The Common-Ion Effect)

If you are dissolving the compound directly into Artificial Cerebrospinal Fluid (aCSF) or Ringer's solution, you are introducing the oxalate anion (C₂O₄²⁻) to divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺). Calcium oxalate is notoriously insoluble in water ( Ksp​≈2.3×10−9 ). The "cloudiness" you observe is likely calcium oxalate precipitating out , not the bufotenine itself. However, this precipitation alters the ionic strength of your buffer and can trap the active pharmaceutical ingredient (API) in the precipitate matrix.

Mechanism B: Localized pH Spikes and Freebase Equilibrium

Bufotenine freebase is almost entirely insoluble in water[4]. While the monooxalate salt lowers the micro-environmental pH to facilitate dissolution, adding it to a highly buffered alkaline solution can cause localized deprotonation of the amine (pKa 9.67)[2]. If the local pH exceeds the solubility threshold before the salt fully dissociates, the freebase will permanently crash out as a fine, tan suspension.

Experimental Protocols for Optimal Dissolution

To bypass these physicochemical barriers, utilize one of the following self-validating workflows depending on your assay's tolerance for organic co-solvents.

Protocol 1: The Co-Solvent Master Stock Method (Recommended for In Vitro / Electrophysiology)

This method leverages bufotenine's high solubility in organic solvents[5] to bypass the crystalline lattice energy barrier before introducing it to aqueous systems.

  • Weighing: Accurately weigh the desired mass of Bufotenine Monooxalate into a sterile, amber microcentrifuge tube (the compound is light-sensitive).

  • Master Stock Generation: Add 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) or Methanol to create a highly concentrated master stock (e.g., 20 mM to 50 mM).

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be perfectly clear and slightly pink/tan.

  • Aliquoting: Aliquot into single-use volumes and store at -20°C to prevent oxidation of the indole ring.

  • Aqueous Dilution (Day of Experiment): Rapidly inject the required volume of the master stock into your final physiological buffer (e.g., aCSF) while it is actively stirring or vortexing.

    • Causality Note: Achieving a final dilution of ≥1:1000 ensures the final DMSO/Methanol concentration is ≤0.1% (minimizing vehicle toxicity) while keeping the absolute oxalate concentration below the Ksp​ threshold for calcium oxalate precipitation.

Protocol 2: The Acidic Aqueous Titration Method (Recommended for In Vivo use)

Use this method when organic co-solvents are strictly prohibited by your IACUC protocol or assay parameters.

  • Initial Suspension: Suspend the Bufotenine Monooxalate in 80% of your final target volume using HPLC-grade, divalent-free H2​O .

  • Acidification: Add 0.1 N HCl dropwise while monitoring with a micro-pH probe. Bring the pH down to 4.0–4.5.

    • Causality Note: Bufotenine is highly soluble in dilute acids[4][5]. This guarantees 100% protonation of the amine group.

  • Sonication: Place the tube in a bath sonicator at room temperature for 5–10 minutes until the solution is optically clear.

  • Buffer Addition: Add your concentrated buffer salts (e.g., 10x PBS, ensuring it is Ca²⁺/Mg²⁺ free).

  • Neutralization: Titrate the solution very slowly back to pH 7.4 using 0.1 N NaOH under continuous agitation. Adjust to the final volume with H2​O .

Visual Workflows and Pathways

To assist your experimental design, refer to the decision matrix below for selecting the correct dissolution strategy.

DissolutionWorkflow Start Start: Formulating Bufotenine Monooxalate CheckBuffer Does the target buffer contain Ca2+ or Mg2+? (e.g., aCSF, Tyrode's) Start->CheckBuffer CaYes Yes: High Risk of Calcium Oxalate Precipitation CheckBuffer->CaYes Yes CaNo No: Standard Aqueous Buffer (e.g., PBS, HEPES) CheckBuffer->CaNo No ActionCa Protocol 1: Prepare 50 mM stock in DMSO/MeOH. Dilute 1:1000 into buffer immediately before use. CaYes->ActionCa CheckConc What is the target final concentration? CaNo->CheckConc ConcLow < 5 mM CheckConc->ConcLow Low ConcHigh > 5 mM CheckConc->ConcHigh High ActionLow Dissolve directly in buffer with gentle vortexing and 37°C water bath. ConcLow->ActionLow ActionHigh Protocol 2: Suspend in H2O, lower pH to 4.5 with HCl, add buffer salts, titrate to pH 7.4. ConcHigh->ActionHigh

Figure 1: Decision tree for optimizing Bufotenine Monooxalate solubility based on buffer chemistry.

Once successfully dissolved and administered, bufotenine acts primarily via serotonergic GPCRs. Understanding this pathway is critical for interpreting downstream assay readouts (e.g., calcium imaging or IP3 accumulation).

SignalingPathway Ligand Bufotenine (5-HO-DMT) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates

Figure 2: Bufotenine-mediated 5-HT2A receptor signaling cascade leading to intracellular calcium release.

Frequently Asked Questions (FAQs)

Q: My solution turned milky white immediately upon adding bufotenine monooxalate to my artificial cerebrospinal fluid (aCSF). Is the drug degraded? A: No, the drug is likely intact. You are observing the precipitation of calcium oxalate. aCSF contains ~2 mM CaCl2​ . When the monooxalate salt dissolves, the free oxalate anions rapidly bind to the calcium, forming an insoluble precipitate. To fix this, switch to the Co-Solvent Master Stock Method (Protocol 1) to keep the final oxalate concentration negligible, or source a different salt form (e.g., Bufotenine Hydrochloride).

Q: Can I use heat to force the compound into physiological saline? A: Yes, but with strict limitations. Gentle warming in a water bath (up to 40°C) increases kinetic solubility and helps overcome the crystalline lattice energy. However, do not exceed 50°C or use harsh boiling, as indole alkaloids are susceptible to thermal degradation and oxidation.

Q: How stable is the aqueous stock once prepared? A: Like many tryptamines and serotonin analogs, bufotenine is prone to oxidative degradation in aqueous environments, often indicated by the solution turning a dark brown or purple hue over time. Aqueous solutions should be prepared fresh daily. If you must store them, purge the vial with inert gas (Nitrogen or Argon), protect from light, and store at -80°C.

Q: I need to perform an in vivo injection, but my compound won't dissolve in standard 0.9% saline at 10 mg/mL. What is the safest vehicle? A: At 10 mg/mL (~34 mM), you are pushing the upper limits of the monooxalate salt's aqueous solubility at neutral pH. Utilize Protocol 2 (Acidic Aqueous Titration). Alternatively, a vehicle consisting of 5% DMSO, 5% Tween-80, and 90% Saline is a widely accepted, self-validating standard in pharmacology that will easily solvate the compound while remaining well-tolerated in rodent models.

References

  • HerbPedia - Wikidot. (2015). Bufotenine.
  • Sigma-Aldrich. Cat. No. B-124 BUFOTENINE MONOOXALATE.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). BUFOTENINE.
  • ResearchGate. Bufotenine: Toward an Understanding of Possible Psychoactive Mechanisms.
  • Wikipedia. Bufotenin.

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in Bufotenine Monooxalate LC-MS/MS Analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for analytical chemists, toxicologists, and drug development professionals facing challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for analytical chemists, toxicologists, and drug development professionals facing challenges with the quantification of bufotenine (5-HO-DMT) in complex biological matrices.

Bufotenine monooxalate is a highly polar, basic tryptamine derivative. When analyzed via Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS), it is notoriously susceptible to matrix effects—specifically ion suppression. This guide decodes the physical causality behind these effects and provides self-validating, field-proven methodologies to ensure absolute quantitative integrity.

Diagnostic Architecture: Matrix Effect Troubleshooting

Before altering your methodology, you must diagnose the precise origin of your signal variance. Matrix effects are not uniform; they are retention-time dependent and structure-specific[1]. The workflow below outlines the logical progression for isolating and resolving ESI source interference.

Troubleshooting Start Observe Signal Variance (Suppression/Enhancement) Step1 Execute Post-Column Infusion (Map Matrix Zones) Start->Step1 Decision1 Does Bufotenine Elute in a Suppression Zone? Step1->Decision1 Sol1 Optimize LC Gradient or Change Stationary Phase Decision1->Sol1 Yes Step2 Evaluate Sample Prep Decision1->Step2 No Decision2 Are Phospholipids Present? (Monitor m/z 184) Step2->Decision2 Sol2 Implement Mixed-Mode SPE or HybridSPE-Phospholipid Decision2->Sol2 Yes Sol3 Compensate with SIL-IS (e.g., Bufotenine-d4) Decision2->Sol3 No

Logical workflow for diagnosing and resolving LC-MS matrix effects in tryptamine analysis.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does bufotenine experience severe ion suppression in serum and urine samples during ESI+ analysis?

A1: The causality lies in the physics of the electrospray ionization (ESI) droplet. Bufotenine is typically analyzed in positive ion mode (ESI+) due to its basic dimethylamine group (pKa ~9.5), forming an [M+H]+ ion at m/z 205.2[2].

When analyzing biological fluids, endogenous compounds—most notably glycerophospholipids—co-extract and co-elute with the analyte. Phospholipids contain a highly surface-active trimethylammonium head group. In the Taylor cone and subsequent ESI droplets, these lipids aggressively migrate to the droplet surface, monopolizing the available excess charge and physically blocking the evaporation of bufotenine into the gas phase[1]. This charge competition results in a drastically reduced, irreproducible analyte signal.

Q2: How can I definitively measure the extent of matrix effects in my bufotenine assay?

A2: A protocol must be self-validating. To quantify the matrix effect (ME), you must decouple the extraction recovery from the ionization efficiency.

  • Post-Column Infusion (Qualitative): Continuously infuse a pure bufotenine standard (e.g., 0.1 µg/mL at 10 µL/min) directly into the MS source post-column via a T-piece. Simultaneously inject a blank matrix extract (e.g., blank serum prepared via your current method). Monitor the bufotenine MRM transition (m/z 205.2 → 160.2)[2]. Any dips in the baseline signal precisely map the retention times where matrix suppression occurs.

  • Post-Extraction Spike (Quantitative): Compare the peak area of bufotenine spiked into an already-extracted blank matrix ( Amatrix​ ) against the peak area of bufotenine in a neat solvent ( Aneat​ ).

    • ME(%)=(Amatrix​/Aneat​)×100

    • A value of 100% indicates zero matrix effect. Shen et al. reported an absolute matrix effect of 84.0% (16% suppression) for bufotenine using simple protein precipitation[2].

Q3: What is the most robust sample preparation method to eliminate phospholipid-induced suppression?

A3: Simple Protein Precipitation (PPT) with acetonitrile fails to remove phospholipids, leaving your assay vulnerable to source fouling and suppression. To physically eliminate the matrix effect, you must exploit the chemical properties of bufotenine using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) [3].

Because bufotenine is a basic amine, it will bind tightly to a strong cation exchange resin. This allows you to aggressively wash the column with 100% organic solvents to strip away neutral lipids and phospholipids before eluting the target analyte.

Step-by-Step Methodology: Self-Validating MCX SPE Protocol

This protocol ensures the isolation of basic tryptamines from biological matrices, yielding recoveries ≥86% with negligible matrix effects[3].

  • Sample Pre-treatment: Aliquot 200 µL of serum/urine. Add 200 µL of 2% phosphoric acid ( H3​PO4​ ).

    • Causality: Acidification disrupts protein-analyte binding and ensures the dimethylamine group of bufotenine is fully protonated for optimal ion exchange binding.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade Water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in Water.

    • Causality: Removes highly polar, neutral, and acidic endogenous interferents.

  • Organic Wash (Critical Step): Pass 1 mL of 100% Methanol.

    • Causality: This breaks hydrophobic interactions, washing away the heavily suppressive phospholipids while the protonated bufotenine remains ionically bound to the sulfonic acid groups on the resin.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH neutralizes the bufotenine cation, breaking the ionic bond and releasing it into the collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Q4: I have optimized my sample prep, but I still see a 10% signal variance. How do I ensure quantitative accuracy?

A4: Matrix effects in LC-MS cannot always be 100% eliminated, especially in high-throughput environments[4]. If physical removal (SPE) reaches its limit, you must use mathematical compensation.

The gold standard is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as Bufotenine-d4 or 5-MeO-DMT-d4[5]. Because the SIL-IS shares the exact physicochemical properties and retention time as the native bufotenine, it experiences the exact same degree of ion suppression in the ESI source[4]. By quantifying based on the ratio of Analyte Area / IS Area, the matrix effect cancels out, ensuring absolute accuracy.

Quantitative Comparison of Sample Preparation Strategies

The table below synthesizes the impact of different sample preparation techniques on bufotenine recovery and matrix suppression.

Sample Preparation MethodMatrix Effect (%)Recovery (%)Key Interferents Removed
Protein Precipitation (PPT) 84.0% (16% Suppression)[2]~75 - 80%[2]Proteins (Phospholipids remain)
Mixed-Mode SPE (MCX) 86 - 106% (Minimal)[3] ≥86% [3]Proteins, Phospholipids, Salts
HybridSPE-Phospholipid ~98 - 100% (Negligible) >90% Targeted Phospholipid Depletion

Note: A Matrix Effect of 100% denotes zero ion suppression or enhancement.

Scientific Context: Bufotenine Pharmacodynamics

Understanding the biological target of your analyte provides context for why highly sensitive LC-MS/MS assays are required. Bufotenine is an active metabolite and a potent agonist of the 5-HT2A receptor, exhibiting an affinity approximately 10-fold higher than its precursor, 5-MeO-DMT[2]. Accurate quantification is critical for pharmacokinetic modeling of this pathway.

Pathway Bufo Bufotenine (5-HO-DMT) Receptor 5-HT2A Receptor (GPCR) Bufo->Receptor Agonist Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Bufotenine pharmacological signaling pathway via the 5-HT2A receptor.

References

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Shen et al., PubMed Central (PMC). Available at: [Link]

  • Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. Analytical Chemistry, ACS Publications. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]

  • Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. Martin et al., ProQuest. Available at: [Link]

  • Screening and confirmation of psilocin, mitragynine, phencyclidine, ketamine and ketamine metabolites by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology, Oxford Academic. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Bufotenine Monooxalate HPLC Optimization

Overview Bufotenine (5-hydroxy-N,N-dimethyltryptamine) is a highly polar, basic indolealkylamine. When handled as a monooxalate salt, chromatographic analysis presents two primary challenges: poor retention on standard r...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Bufotenine (5-hydroxy-N,N-dimethyltryptamine) is a highly polar, basic indolealkylamine. When handled as a monooxalate salt, chromatographic analysis presents two primary challenges: poor retention on standard reversed-phase (RP) columns and severe peak tailing . As a Senior Application Scientist, I have designed this technical support guide to provide causality-driven troubleshooting, optimized mobile phase strategies, and self-validating protocols to ensure robust, reproducible chromatography for drug development and research applications.

Diagnostic Workflow

Workflow Start Bufotenine HPLC Issue Retention Poor Retention (Elutes near void) Start->Retention Tailing Severe Peak Tailing (Asymmetry > 1.5) Start->Tailing HILIC Switch to HILIC Column (Ammonium Formate Buffer) Retention->HILIC Highly Polar IonPair Use Ion-Pairing Reagent (e.g., HFBA, TFA) Retention->IonPair RP-HPLC Preferred LowPH Lower pH to ≤ 3.0 (Protonate Silanols) Tailing->LowPH Standard Silica BaseDeact Use Base-Deactivated (Endcapped) C18 Tailing->BaseDeact Method Flexibility

Caption: Diagnostic decision tree for resolving bufotenine HPLC retention and peak shape issues.

Core Troubleshooting (FAQs)

Q1: Why does bufotenine monooxalate elute near the void volume (k' < 1) on my standard C18 column? Causality: Bufotenine possesses a tertiary amine with a pKa of ~9.5. Under standard acidic or neutral mobile phase conditions, this amine is fully protonated (ionized), rendering the molecule highly hydrophilic 1[1]. Standard C18 stationary phases lack the polar retention mechanisms required to hold such charged species. Furthermore, the monooxalate counterion dissociates in solution, increasing the ionic strength of the sample plug, which can cause early elution if the sample solvent is stronger than the initial mobile phase. Solution: To increase retention, you must either suppress the ionization of the amine (using a high-pH mobile phase, pH > 10, requiring hybrid-silica columns), pair the charged amine with an ion-pairing reagent (e.g., Heptafluorobutyric acid), or switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) mechanism 2[2].

Q2: How do I eliminate the severe peak tailing (USP Asymmetry > 2.0) observed for bufotenine? Causality: Peak tailing for basic tryptamines is primarily driven by secondary interactions. While the hydrophobic indole ring interacts with the C18 ligands, the positively charged amine undergoes strong electrostatic attraction with unbonded, ionized silanol groups (Si-O⁻) on the silica surface 3[3]. Solution: You must neutralize the silanols. Lowering the mobile phase pH to ≤ 3.0 (using 0.1% Formic Acid or TFA) ensures that residual silanols are protonated (Si-OH) and neutral, drastically reducing ionic interactions 3[3]. Alternatively, use a base-deactivated (endcapped) column specifically designed to shield silanols 1[1].

Q3: Does the monooxalate salt form affect my mobile phase preparation? Causality: Yes. The dissociation of oxalic acid in the mobile phase can locally alter the pH of the sample plug. If the mobile phase is not adequately buffered, this localized pH shift can lead to peak splitting or variable retention times. Solution: Ensure the mobile phase has sufficient buffer capacity (e.g., 10–20 mM ammonium formate) to overcome the acidic contribution of the oxalate salt 4[4].

Mechanistic Pathway: Silanol Interaction vs. pH

Mechanism Buf Bufotenine (5-HO-DMT) Basic Amine (pKa ~9.5) MidPH Mid pH (5-7) Ionized Silanols (Si-O⁻) Buf->MidPH Mobile Phase LowPH Low pH (≤ 3) Neutral Silanols (Si-OH) Buf->LowPH Mobile Phase Tailing Strong Secondary Interaction (Severe Peak Tailing) MidPH->Tailing Ionic Attraction Sharp Hydrophobic Interaction Only (Sharp, Symmetrical Peak) LowPH->Sharp Suppressed Attraction

Caption: Mechanistic effect of mobile phase pH on silica silanol ionization and bufotenine peak shape.

Mobile Phase Optimization Strategies

Choosing the correct mobile phase additive is critical for balancing retention, peak shape, and detector compatibility.

Additive / BufferConcentrationpH RangeMechanism of ActionBest ForMS Compatible?
Formic Acid (FA) 0.1% (v/v)~2.7Protonates silanols to reduce tailing; bufotenine remains ionized.LC-MS/MS, general screening.Yes (Excellent)
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~2.0Strong ion-pairing agent; protonates silanols and increases retention.UV detection, severe tailing issues.No (Signal Suppression)
Ammonium Acetate 10 - 20 mM4.0 - 5.0Buffers the sample plug (counteracting oxalate); provides ionic strength.HILIC or mixed-mode chromatography.Yes
Ammonium Hydroxide 0.1% (v/v)~10.5Deprotonates the bufotenine amine, maximizing hydrophobicity.High-pH stable RP columns (e.g., BEH).Yes

Self-Validating Experimental Protocols

Protocol A: Reversed-Phase Ion-Pairing Method (UV Detection)

Objective: Achieve a retention factor (k') > 2 and a USP tailing factor < 1.5 for bufotenine monooxalate using a standard C18 column.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 0.05% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Causality: TFA acts as a weak ion-pairing reagent, binding to the protonated amine of bufotenine to form a neutral, hydrophobic complex, thereby increasing retention on the C18 stationary phase 1[1].

  • Organic Phase (B): 0.05% TFA in HPLC-grade Acetonitrile.

  • Degas both phases via sonication for 10 minutes.

Step 2: Sample Preparation

  • Dissolve bufotenine monooxalate in 95% Phase A / 5% Phase B to a concentration of 100 µg/mL. Causality: Dissolving the sample in the initial mobile phase prevents solvent-induced peak distortion (fronting/splitting).

Step 3: Chromatographic Conditions

  • Column: Base-deactivated C18 or low-silanol activity column (e.g., 150 x 4.6 mm, 3 µm) 5[5].

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Injection Volume: 5 µL.

Step 4: System Suitability Validation

  • Inject a blank to ensure no baseline drift from the oxalate peak.

  • Inject the standard. Validation Criteria: The method is valid if the bufotenine peak exhibits a retention time > 3.5 minutes (k' > 2) and a USP tailing factor between 0.9 and 1.5. If tailing > 1.5, verify the pH of Phase A is ≤ 2.5.

Protocol B: LC-MS/MS Compatible HILIC Method

Objective: Maximize retention of the highly polar protonated bufotenine without using MS-incompatible ion-pairing reagents like TFA.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 20 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. Causality: The high buffer concentration controls the pH shift caused by the monooxalate counterion, ensuring consistent ionization 4[4].

  • Organic Phase (B): 0.1% Formic Acid in Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Unbonded bare silica or amide-bonded HILIC column (100 x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.3 mL/min.

  • Isocratic Elution: 15% Phase A / 85% Phase B. Causality: In HILIC, water is the strong solvent. Starting with high organic content forces the polar bufotenine to partition into the water-enriched layer on the silica surface.

Step 3: System Suitability Validation

  • Validation Criteria: Retention time must be > 2.5 minutes. If retention is insufficient, decrease the aqueous Phase A to 10%. Ensure column equilibration spans at least 20 column volumes, as HILIC mechanisms require longer equilibration times than RP-HPLC to stabilize the aqueous layer.

Sources

Reference Data & Comparative Studies

Validation

bufotenine monooxalate vs bufotenine free base bioavailability

Bufotenine Monooxalate vs. Bufotenine Free Base: A Comparative Guide on Bioavailability, Pharmacokinetics, and Analytical Workflows For researchers and drug development professionals investigating serotonergic tryptamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Bufotenine Monooxalate vs. Bufotenine Free Base: A Comparative Guide on Bioavailability, Pharmacokinetics, and Analytical Workflows

For researchers and drug development professionals investigating serotonergic tryptamines, the selection of the correct chemical form of an active pharmaceutical ingredient (API) is critical. Bufotenine (5-hydroxy-N,N-dimethyltryptamine, or 5-HO-DMT) is a potent endogenous indolealkylamine that acts on multiple serotonin receptors[1]. Depending on whether it is synthesized and administered as a free base or a monooxalate salt, its physicochemical properties, optimal routes of administration, and systemic bioavailability shift dramatically.

This guide objectively compares bufotenine free base and bufotenine monooxalate, detailing the mechanistic causality behind their pharmacokinetic differences, and provides a self-validating LC-MS/MS protocol for quantifying systemic exposure.

Physicochemical Properties & Bioavailability Profiles

The fundamental differences in bioavailability between the free base and the monooxalate salt are dictated by their solubility profiles and thermal stability.

  • Bufotenine Free Base : Lacking a protonated amine, the free base is highly lipophilic and almost completely insoluble in water[2]. Its low vaporization point allows it to volatilize without significant thermal degradation, making it highly bioavailable via inhalation (vaporization) or sublingual absorption.

  • Bufotenine Monooxalate : The addition of oxalic acid protonates the amine, creating a highly polar, water-soluble salt[3]. While this makes it ideal for aqueous formulation (intravenous or intramuscular injection), the salt form decomposes before reaching a boiling point, rendering it useless for vaporization assays.

Quantitative Comparison Table
Property / ParameterBufotenine Free BaseBufotenine Monooxalate
Chemical Formula C₁₂H₁₆N₂OC₁₂H₁₆N₂O · C₂H₂O₄
Molecular Weight 204.27 g/mol 294.31 g/mol [3]
Aqueous Solubility Almost insoluble (<0.1 mg/mL)[2]Freely soluble[3]
Lipid Solubility High (Soluble in chloroform, ether)[2]Very low (Insoluble in ether/hexane)[2]
Melting Point 146–147 °C93–96 °C[3]
Optimal Administration Route Vaporization, Sublingual, BuccalIntravenous (IV), Intramuscular (IM)
First-Pass Metabolism Bypassed via alveolar/mucosal routesHighly susceptible if administered orally[4]

Mechanistic Causality of Bioavailability

The Vaporization Advantage (Free Base)

When bufotenine free base is vaporized, the lipophilic molecules are drawn into the lungs and rapidly diffuse across the vast surface area of the alveolar epithelium directly into the systemic circulation. This route entirely bypasses the gastrointestinal tract and hepatic portal system, avoiding first-pass metabolism by Monoamine Oxidase A (MAO-A)[4]. Consequently, the time to maximum concentration ( Tmax​ ) is extremely short, mimicking the pharmacokinetics of intravenous injection.

The Aqueous Advantage (Monooxalate)

For controlled in vivo animal models (e.g., rodent behavioral assays), precise dosing is mandatory. The monooxalate salt's high aqueous solubility allows it to be dissolved in standard physiological saline for IV or IM injection[3]. If administered orally, the monooxalate salt dissolves rapidly in gastric fluids; however, systemic bioavailability drops to near zero because the unprotected tryptamine is rapidly deaminated by gut and liver MAO-A enzymes before reaching the brain[4].

PK_Workflow FB Bufotenine Free Base (Lipophilic) Vap Vaporization / Inhalation FB->Vap OX Bufotenine Monooxalate (Hydrophilic) IV IV / IM Injection OX->IV Oral Oral Administration OX->Oral Lungs Alveolar Absorption (Rapid Tmax) Vap->Lungs Blood Systemic Circulation IV->Blood MAO First-Pass Metabolism (MAO-A Degradation) Oral->MAO Lungs->Blood MAO->Blood Low Yield

Pharmacokinetic pathways of bufotenine free base vs monooxalate.

Experimental Protocol: LC-MS/MS Pharmacokinetic Profiling

To accurately compare the bioavailability of these two forms in vivo, researchers must quantify bufotenine in blood plasma. The following self-validating LC-MS/MS protocol utilizes protein precipitation to maximize recovery while preventing analyte degradation[5].

Rationale for Protocol Design: Straightforward protein precipitation with acetonitrile is chosen over liquid-liquid extraction (LLE) because bufotenine's polarity (especially as an active metabolite of 5-MeO-DMT) makes it difficult to extract efficiently using non-polar organic solvents[5].

Step-by-Step Methodology
  • Sample Preparation:

    • Collect 20 µL of serum from the animal model at designated time points.

    • Add 5-Methyl-N,N-dimethyltryptamine as an internal standard (IS) to account for matrix effects and ionization suppression.

    • Add 60 µL of ice-cold acetonitrile to the serum to induce protein precipitation.

  • Extraction & Isolation:

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean autosampler vial.

  • Chromatographic Separation:

    • Inject 5 µL of the supernatant into an HPLC system equipped with a C18 reverse-phase column.

    • Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry (MRM Mode):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set the Multiple Reaction Monitoring (MRM) transition for bufotenine to m/z 205.2 → 160.2 [5].

    • Set the MRM transition for the IS to m/z 203.2 → 158.3 [5].

  • Validation:

    • Ensure the Lower Limit of Quantification (LLOQ) is at least ~3.14 pg on-column to accurately capture the terminal elimination phase ( T1/2​ )[5].

Receptor Signaling & Pharmacodynamics

Regardless of whether the free base or monooxalate salt is administered, once bufotenine enters systemic circulation and crosses the blood-brain barrier, it acts as a high-affinity agonist at specific serotonin receptors.

Bufotenine's primary pharmacological effects are mediated through the 5-HT2A and 5-HT1A receptors[1].

  • 5-HT2A Interaction: Bufotenine binds to the 5-HT2A receptor via an interaction between its cationic primary amino group and the conserved Asp3.32(155) residue in transmembrane helix 3. Additionally, it forms a critical hydrogen bond with the side chain of Ser3.36(159), which orients the ligand in the binding pocket to trigger Gq-protein coupled hallucinogenic pathways[6].

  • 5-HT1A Interaction: Recent structural pharmacology reveals that bufotenine derivatives also engage conserved motifs within the 5-HT1A binding pocket, activating Gi/o-coupled pathways that mediate potent antidepressant and anxiolytic effects[1].

Signaling Bufo Bufotenine (5-HO-DMT) HT2A 5-HT2A Receptor (Asp3.32 & Ser3.36) Bufo->HT2A High Affinity HT1A 5-HT1A Receptor Bufo->HT1A Modulator Gq Gq Protein Activation HT2A->Gq Gi Gi/o Protein Activation HT1A->Gi PLC PLC / IP3 / DAG Gq->PLC cAMP Inhibit Adenylyl Cyclase Gi->cAMP Halluc Hallucinogenic Effects PLC->Halluc AntiDep Antidepressant Effects cAMP->AntiDep

Bufotenine signaling via 5-HT2A and 5-HT1A receptor pathways.

References

  • Bufotenine Freebase Solubility. HerbPedia - Wikidot. Available at: [Link]

  • Shen, H. W., Jiang, X. L., & Yu, A. M. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. National Institutes of Health (PMC). Available at: [Link]

  • Halberstadt, A. L., et al. (2012). The effects of MAO-A inhibition on the pharmacokinetics of 5-MeO-DMT and its metabolism to bufotenine. ResearchGate. Available at: [Link]

  • Kao, L., et al. (1992). Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin. PubMed. Available at: [Link]

  • Zhou, J., et al. (2024). Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

A Comparative Analysis of Bufotenine and Psilocin at the 5-HT2A Receptor: Delving into Binding Kinetics and Functional Implications

For researchers and drug development professionals in the field of neuroscience and pharmacology, a nuanced understanding of ligand-receptor interactions is paramount. The serotonin 2A (5-HT2A) receptor, a G protein-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals in the field of neuroscience and pharmacology, a nuanced understanding of ligand-receptor interactions is paramount. The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a principal target for psychedelic compounds and a key player in various neuropsychiatric conditions.[1] This guide provides an in-depth comparison of the binding characteristics of two tryptamine psychedelics, bufotenine and psilocin, at the human 5-HT2A receptor. While direct comparative data on their association (K_on_) and dissociation (K_off_) rate constants are not extensively available in peer-reviewed literature, this guide will synthesize available affinity data, explore the theoretical and practical importance of binding kinetics, and provide detailed experimental protocols for their determination.

The Significance of Binding Kinetics in Psychedelic Research

The pharmacological effects of a drug are not solely dictated by its affinity for a receptor but also by the dynamics of its binding and unbinding. Binding kinetics, defined by the association rate constant (K_on_) and the dissociation rate constant (K_off_), provide a more granular view of this interaction than the equilibrium dissociation constant (K_i_) alone.

  • Association Rate (K_on_) : This second-order rate constant reflects how quickly a ligand binds to its receptor.[2] A higher K_on_ suggests a more rapid onset of receptor engagement.

  • Dissociation Rate (K_off_) : This first-order rate constant describes how quickly a ligand unbinds from its receptor.[2] A lower K_off_ indicates a longer residence time of the ligand-receptor complex, which can correlate with a more sustained pharmacological effect.[3]

  • Equilibrium Dissociation Constant (K_i_) : This value, often used as a measure of binding affinity, is the ratio of K_off_ to K_on_ (K_i_ = K_off_/K_on_). A lower K_i value signifies a higher affinity.

Understanding these kinetic parameters is crucial for designing novel therapeutics with desired onset and duration of action, as well as for interpreting the distinct subjective effects of different psychedelic compounds.

Comparative Binding Affinity at the 5-HT2A Receptor

While specific K_on_ and K_off_ values are elusive in the current body of literature, we can compare the binding affinities (K_i_) of bufotenine and psilocin for the 5-HT2A receptor as determined through competitive radioligand binding assays.

Compound5-HT2A Receptor K_i_ (nM)SpeciesNotes
Psilocin 107.2[4]Human
120-173[5]Human and Mouse
~10 (derived from EC50)[6][7]HumanIn vivo PET study
Bufotenine Potent agonist activity reported[8]Not SpecifiedOften compared to psilocin in terms of potency.
Similar affinity to DOB (K_i_ = 2.7 nM)[3]Not Specified

Note: The term "bufotenine monooxalate" refers to a salt form of bufotenine used to improve its stability and handling. The binding at the receptor site is mediated by the bufotenine molecule itself, and the monooxalate counter-ion does not participate in this interaction. Therefore, the binding data for bufotenine is directly applicable.

From the available data, both psilocin and bufotenine demonstrate significant affinity for the 5-HT2A receptor. The reported K_i_ values for psilocin are in the nanomolar range, indicating a strong interaction. While a precise K_i_ for bufotenine from a direct comparative study is not consistently cited, it is widely regarded as a potent 5-HT2A agonist.[8][9] The variability in reported K_i_ values for psilocin can be attributed to differences in experimental conditions, such as the radioligand used and the tissue or cell line preparation.[10]

Downstream Signaling of the 5-HT2A Receptor

Activation of the 5-HT2A receptor by an agonist like bufotenine or psilocin primarily initiates a signaling cascade through the G_q/11_ family of G proteins.[1][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11][12] This canonical pathway is believed to be central to the psychoactive effects of serotonergic psychedelics.[13]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (Bufotenine or Psilocin) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Figure 1: Canonical 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

To provide a practical framework for researchers, the following sections detail the methodologies for determining the binding kinetics and affinity of unlabeled ligands like bufotenine and psilocin at the 5-HT2A receptor.

Determining K_on_ and K_off_ via Kinetic Radioligand Binding Assay

This protocol outlines a method to determine the association and dissociation rates of an unlabeled test compound through a kinetic competition binding assay.[14][15]

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO cells).[16]

  • Radioligand: A high-affinity 5-HT2A receptor radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).[8][17]

  • Unlabeled Ligands: Bufotenine monooxalate, psilocin, and a known 5-HT2A antagonist for determining non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions (e.g., 10 mM MgCl₂, 0.5 mM EDTA).

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Experimental Workflow:

Kinetic_Binding_Workflow cluster_kon Association Rate (Kon) Determination cluster_koff Dissociation Rate (Koff) Determination prep_kon Prepare reaction tubes with receptor membranes and unlabeled test ligand. add_radio_kon Initiate reaction by adding radioligand. prep_kon->add_radio_kon incubate_kon Incubate at various time points. add_radio_kon->incubate_kon filter_kon Rapidly filter and wash to separate bound from free radioligand. incubate_kon->filter_kon count_kon Quantify bound radioactivity via scintillation counting. filter_kon->count_kon plot_kon Plot specific binding vs. time. count_kon->plot_kon prep_koff Pre-incubate receptor membranes with radioligand to reach equilibrium. add_dissociating_agent Initiate dissociation by adding a high concentration of unlabeled ligand (e.g., psilocin or bufotenine). prep_koff->add_dissociating_agent incubate_koff Incubate at various time points. add_dissociating_agent->incubate_koff filter_koff Rapidly filter and wash. incubate_koff->filter_koff count_koff Quantify remaining bound radioactivity. filter_koff->count_koff plot_koff Plot specific binding vs. time. count_koff->plot_koff

Figure 2: Experimental Workflow for Kinetic Binding Assays.

Detailed Procedure:

  • Membrane Preparation: Thaw and homogenize cell membranes containing the 5-HT2A receptor in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Association Rate (K_on_) Measurement:

    • In a series of tubes, add the receptor membranes and the unlabeled test compound (bufotenine or psilocin) at a fixed concentration.

    • Initiate the binding reaction by adding the radioligand at a concentration typically below its K_d_ value.

    • Incubate the tubes at a constant temperature (e.g., 25°C) for varying durations (e.g., from 1 to 60 minutes).

    • At each time point, terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Determine non-specific binding in parallel incubations containing a saturating concentration of a known 5-HT2A antagonist.

    • Calculate specific binding by subtracting non-specific from total binding.

    • Plot specific binding against time and fit the data to a one-phase association model to determine the observed association rate (k_obs_). The K_on_ can then be calculated using the equation: k_on_ = (k_obs_ - k_off_)/[L], where [L] is the concentration of the radioligand.[15]

  • Dissociation Rate (K_off_) Measurement:

    • Incubate the receptor membranes with the radioligand until equilibrium is reached (determined from association experiments).

    • Initiate dissociation by adding a high concentration of the unlabeled test compound (bufotenine or psilocin) to prevent re-association of the radioligand.

    • Incubate for various time points.

    • At each time point, terminate the reaction by filtration and washing.

    • Measure the remaining bound radioactivity.

    • Plot the natural logarithm of the percentage of specific binding at time t versus time. The slope of this line will be equal to -k_off_.[18]

Determining K_i_ via Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (K_i_) of an unlabeled compound by measuring its ability to displace a radioligand from the 5-HT2A receptor.[19][20]

Materials: Same as for the kinetic binding assay.

Experimental Workflow:

Ki_Determination_Workflow prep Prepare reaction tubes with receptor membranes, a fixed concentration of radioligand. add_competitor Add increasing concentrations of the unlabeled test ligand (competitor). prep->add_competitor incubate Incubate to allow the binding to reach equilibrium. add_competitor->incubate filter Filter and wash to separate bound from free radioligand. incubate->filter count Quantify bound radioactivity. filter->count plot Plot the percentage of specific binding against the log concentration of the competitor. count->plot calculate Determine the IC50 from the curve and calculate Ki using the Cheng-Prusoff equation. plot->calculate

Figure 3: Workflow for Competitive Binding Assay to Determine Ki.

Detailed Procedure:

  • Assay Setup: In a series of tubes, add a fixed concentration of the radioligand (typically at or below its K_d_ value) and the receptor membranes.

  • Competition: Add increasing concentrations of the unlabeled test compound (bufotenine or psilocin) to the tubes.

  • Incubation: Incubate the mixture at a constant temperature until binding reaches equilibrium (typically 60-120 minutes).

  • Separation and Counting: Separate bound and free radioligand by rapid filtration and wash the filters. Measure the radioactivity on the filters.

  • Data Analysis:

    • Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of a known antagonist).

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Fit the data to a sigmoidal dose-response model to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its equilibrium dissociation constant.[21]

Conclusion

While a comprehensive, direct comparison of the 5-HT2A binding kinetics for bufotenine and psilocin remains an area for future research, the available affinity data confirms that both are potent ligands at this key psychedelic target. The subtle differences in their chemical structures likely translate to distinct K_on_ and K_off_ rates, which in turn could contribute to their unique pharmacological profiles. The experimental protocols detailed herein provide a robust framework for researchers to elucidate these kinetic parameters, paving the way for a deeper understanding of psychedelic drug action and the rational design of novel therapeutics targeting the serotonergic system.

References

  • Wikipedia. 5-HT2A receptor. [Link]

  • ResearchGate. Schematic diagram showing the major 5-HT receptors signalling pathways. [Link]

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  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

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  • PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

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  • SlidePlayer. The relationship between Psilocybin/psilocin plasma levels and receptor occupancy: PET imaging with 11C-Cimbi-36. [Link]

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Validation

A Comparative Guide to the In Vivo Behavioral Effects of Bufotenine Monooxalate and Serotonin

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth comparison of the in vivo behavioral effects of bufotenine monooxalate and the endogenous neurotransmitter ser...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth comparison of the in vivo behavioral effects of bufotenine monooxalate and the endogenous neurotransmitter serotonin. As researchers delving into the complexities of serotonergic systems, understanding the nuanced differences between a classic psychedelic tryptamine and the principal neurotransmitter that governs a vast array of physiological and psychological processes is paramount. This document moves beyond a superficial overview, offering a synthesis of experimental data, mechanistic insights, and detailed protocols to inform and guide future research endeavors.

Introduction: Two Sides of the Serotonin Coin

Serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter, is a master regulator of mood, sleep, appetite, and cognition.[1][2] Its actions are mediated by a diverse family of at least 14 receptor subtypes, each with a distinct distribution and signaling profile.[2] Disruptions in serotonergic signaling are implicated in a host of psychiatric conditions, including depression and anxiety disorders.[3][4]

Bufotenine (5-hydroxy-N,N-dimethyltryptamine, 5-HO-DMT), on the other hand, is a naturally occurring psychedelic tryptamine found in various plants, mushrooms, and the skin secretions of some toad species.[5][6] Structurally, it is N,N-dimethylated serotonin. This seemingly minor chemical modification dramatically alters its pharmacological profile, leading to profound effects on perception and behavior. While bufotenine has a long history of entheogenic use, its therapeutic potential is a subject of ongoing scientific investigation.[5][7]

This guide will dissect the behavioral pharmacology of these two molecules, providing a clear understanding of their distinct in vivo footprints.

Mechanisms of Action: A Tale of Two Affinities and Functional Selectivities

The divergent behavioral effects of bufotenine and serotonin stem from their differing interactions with the array of serotonin receptors and their ability to traverse the blood-brain barrier.

Serotonin is the endogenous ligand for all 5-HT receptors. Its behavioral effects are a complex interplay of its actions across these various receptor subtypes throughout the central and peripheral nervous systems.[1][2] Direct peripheral administration of serotonin does not readily cross the blood-brain barrier due to its hydrophilicity.[5] Therefore, its systemic behavioral effects are primarily mediated by peripheral 5-HT receptors or observed when its central levels are artificially elevated, for instance, through the administration of its precursor, 5-hydroxytryptophan (5-HTP).[8]

Bufotenine monooxalate , while also a potent agonist at multiple serotonin receptors, exhibits a distinct receptor affinity profile compared to serotonin.[5] It has a notably high affinity for the 5-HT2A receptor, a key target for classic psychedelics.[5][9][10] While more hydrophilic than other tryptamines like DMT, bufotenine can cross the blood-brain barrier, albeit with some limitations, allowing it to exert central effects.[6] Furthermore, bufotenine is also a potent serotonin releasing agent.[5]

Below is a diagram illustrating the primary signaling pathway associated with the psychedelic effects of bufotenine, mediated by the 5-HT2A receptor.

5HT2A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Bufotenine Bufotenine 5HT2A_Receptor 5-HT2A Receptor Bufotenine->5HT2A_Receptor Binds to Gq_Protein Gq/11 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects Altered Neuronal Excitability & Gene Expression PKC->Downstream_Effects Ca_Release->Downstream_Effects

Figure 2: Experimental workflow for the Head-Twitch Response (HTR) assay.
Open Field Test for Locomotor Activity

This assay is used to assess general locomotor activity, exploration, and anxiety-like behavior.

Objective: To measure horizontal and vertical activity, as well as time spent in the center versus the periphery of an open arena.

Materials:

  • Open field apparatus (a square or circular arena with walls, often equipped with infrared beams for automated tracking)

  • Test animals (e.g., mice or rats)

  • Test compound and vehicle

  • Software for data acquisition and analysis

Procedure:

  • Acclimatize animals to the testing room.

  • Administer the test compound or vehicle.

  • Place the animal in the center of the open field arena.

  • Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).

  • The automated system records parameters such as:

    • Total distance traveled

    • Time spent in the center zone

    • Time spent in the peripheral zone

    • Number of line crossings

    • Rearing frequency (vertical activity)

  • Clean the apparatus thoroughly between animals to eliminate olfactory cues.

  • Analyze the data to assess locomotor activity (total distance) and anxiety-like behavior (time in center).

Conclusion: Distinctive Signatures in the Serotonergic Landscape

While bufotenine is a structural analog of serotonin, their in vivo behavioral effects are markedly different. Bufotenine, through its central 5-HT2A receptor agonism, elicits psychedelic-like behaviors, such as the head-twitch response, and shows promise in preclinical models of depression and anxiety. Its effects are, however, accompanied by significant peripheral activity.

Serotonin, as the endogenous neurotransmitter, orchestrates a vast and complex repertoire of behaviors. While central elevation of serotonin can induce some similar effects to bufotenine at the 5-HT2A receptor, its systemic profile is more broadly associated with the regulation of fundamental physiological and psychological states. Excessive serotonergic stimulation leads to the distinct and potentially dangerous condition of serotonin syndrome, a phenomenon not typically associated with psychedelic doses of bufotenine.

A thorough understanding of these differences is crucial for the rational design of novel therapeutics targeting the serotonin system and for interpreting the behavioral outcomes of pharmacological interventions.

References

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  • Gomes, F. M., et al. (2018). Biological Effects and Biodistribution of Bufotenine on Mice.
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